4N1K peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C68H105N17O12S |
|---|---|
Poids moléculaire |
1384.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C68H105N17O12S/c1-40(2)56(65(94)79-51(30-35-98-5)61(90)83-55(38-44-39-76-48-22-10-9-20-46(44)48)63(92)78-49(23-12-15-32-70)59(88)80-52(67(96)97)24-13-16-33-71)85-66(95)57(41(3)4)84-64(93)54(37-43-26-28-45(86)29-27-43)82-62(91)53(36-42-18-7-6-8-19-42)81-60(89)50(25-17-34-75-68(73)74)77-58(87)47(72)21-11-14-31-69/h6-10,18-20,22,26-29,39-41,47,49-57,76,86H,11-17,21,23-25,30-38,69-72H2,1-5H3,(H,77,87)(H,78,92)(H,79,94)(H,80,88)(H,81,89)(H,82,91)(H,83,90)(H,84,93)(H,85,95)(H,96,97)(H4,73,74,75)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |
Clé InChI |
XEMLJJZYMPZGBS-ITJFCMOYSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Foundational & Exploratory
The 4N1K Peptide: A Technical Guide to its Origin, Discovery, and Controversial Role in CD47 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4N1K peptide, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal globular domain of thrombospondin-1 (TSP-1). Initially heralded as a specific ligand for the CD47 receptor, it became a widely used tool to investigate the biological functions of this "don't eat me" signal. However, subsequent research has cast significant doubt on its specificity, revealing potent CD47-independent effects that complicate the interpretation of historical data and guide future research. This technical guide provides an in-depth exploration of the origin and discovery of the this compound, a critical analysis of its interaction with CD47, detailed experimental protocols for its study, and a summary of the signaling pathways it modulates.
Origin and Discovery
The journey to the identification of the this compound began with broader studies into the anti-angiogenic properties of its parent protein, thrombospondin-1 (TSP-1).
Early Studies on Thrombospondin-1
In the early 1990s, research focused on identifying the specific domains of TSP-1 responsible for its ability to inhibit the formation of new blood vessels. A key study by Tolsma and colleagues in 1993 demonstrated that the anti-angiogenic activity of TSP-1 resides in two separate domains: the procollagen homology region and the type 1 repeats.[1][2][3] This work, while not pinpointing the 4N1K sequence, was instrumental in establishing the principle of dissecting TSP-1's function through its constituent peptides.
Identification of the CD47-Binding Motif
Subsequent research homed in on the C-terminal domain of TSP-1 as a critical region for cell adhesion. The peptide with the sequence KRFYVVMWKK, later known as 4N1K, was identified as being derived from this C-terminal cell-binding domain.[4][5] The core active motif, VVM (Val-Val-Met), was found to be essential for the binding of TSP-1 to its receptor, CD47, also known as integrin-associated protein (IAP).[6] To enhance solubility, lysine residues were added to the N- and C-termini of the core RFYVVMWK sequence, giving rise to the 4N1K decapeptide.[7]
The discovery that 4N1K could inhibit FGF-2-induced neovascularization in the mouse cornea and block the tube formation of endothelial cells further solidified its role as a biologically active peptide derived from TSP-1.[4] For a time, 4N1K was widely considered a specific agonist of CD47, capable of eliciting programmed cell death in tumor cells, making it an attractive candidate for cancer therapy development.[8][9]
The Controversy: CD47-Dependent vs. CD47-Independent Effects
A significant body of evidence has emerged challenging the specificity of 4N1K for the CD47 receptor. These findings are critical for the interpretation of studies utilizing this peptide and for the design of future experiments.
Evidence for CD47-Independent Mechanisms
Seminal work by Lim and colleagues demonstrated that many of the biological effects attributed to 4N1K occur independently of CD47 expression.[10][11][12][13] Their research revealed that 4N1K can:
-
Promote non-specific binding of antibodies: 4N1K was found to increase the binding of various IgG antibodies to cell surfaces, including to cells deficient in the target integrin.[7][11][12] This suggests that 4N1K may interact with immunoglobulin domains non-specifically.
-
Bind to CD47-deficient cells: Cells lacking CD47 were able to bind to immobilized 4N1K as effectively as their CD47-expressing counterparts.[11][12][14]
-
Induce cell death in a CD47-independent manner: The peptide analog PKHB1, which has an identical sequence to 4N1K but with terminal D-lysines, and 4N1K itself, were shown to induce cell death in leukemic cell lines that were deficient in CD47.[7]
These findings strongly suggest that 4N1K's mechanism of action is more complex than simple ligation of CD47 and may involve interactions with other cell surface molecules or a general propensity to bind to cell membranes.[7][10]
Implications for Research
The CD47-independent effects of 4N1K necessitate a critical re-evaluation of studies that have used this peptide as a specific CD47 ligand without appropriate controls. For future studies, it is imperative to include CD47-knockdown or knockout cell lines to validate that any observed effects are genuinely mediated by the CD47 receptor.[7]
Quantitative Data
The following tables summarize quantitative data from various studies on the this compound.
| Parameter | Cell Line/System | Concentration/Value | Outcome | Reference |
| Inhibition of Adhesion | Jurkat 6A and A1 (β1-deficient) | 50 µM | Significant decrease in adhesion to fibronectin. | [11] |
| Stimulation of Adhesion | JinB8 and JinB8-CD47 | 12.5 to 25 µM | Increased adhesion to fibronectin. | [12] |
| Inhibition of Tube Formation | IBE (murine brain capillary endothelial cells) | Not specified | Inhibition of FGF-2-induced tube formation. | [4] |
| Binding to RBCs | Old cd47+/+ mouse RBCs | 100 nM | Significantly enhanced binding compared to young cd47+/+ mouse RBCs. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound, synthesized from descriptions in the cited literature.
Solid-Phase Peptide Synthesis of 4N1K
This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[15][16][17][18][19]
Materials:
-
Fmoc-protected amino acids (Lys(Boc), Arg(Pbf), Phe, Tyr(tBu), Val, Met, Trp(Boc))
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.
-
Add DIC and OxymaPure to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the 4N1K sequence (K-R-F-Y-V-V-M-W-K-K).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Cell Adhesion Assay with Immobilized 4N1K
This protocol describes a static cell adhesion assay.[14][20][21][22][23]
Materials:
-
96-well microtiter plates
-
This compound and control peptide (e.g., 4NGG)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell Tracker Green or other fluorescent cell dye
-
Fluorometer
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µM 4N1K or control peptide in PBS for 1 hour at room temperature.
-
Washing: Wash the wells twice with PBS to remove unbound peptide.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Labeling: Label the cells (e.g., Jurkat cells) with a fluorescent dye such as Cell Tracker Green according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the labeled cells in serum-free media and add them to the coated wells.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorometer. The percentage of adhesion can be calculated by comparing the fluorescence before and after washing.
Flow Cytometry for Integrin Activation
This protocol is for assessing integrin activation using a conformation-specific antibody.[11][24][25][26][27]
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
This compound
-
Activation-dependent primary antibody (e.g., HUTS-21 for β1-integrin)
-
Fluorophore-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Incubate the cells with 50 µM 4N1K or a control peptide for 30 minutes at 37°C. A positive control for integrin activation, such as MnCl2 (1 mM), should be included.
-
Primary Antibody Staining: Add the primary antibody (e.g., HUTS-21) that specifically recognizes the activated conformation of the integrin of interest and incubate for 30 minutes on ice.
-
Washing: Wash the cells with cold PBS to remove unbound primary antibody.
-
Secondary Antibody Staining: Add the fluorophore-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells with cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of integrin activation.
Signaling Pathways and Visualizations
The this compound has been shown to modulate several downstream signaling pathways, both dependent and independent of CD47.
CD47-Dependent Signaling (Putative)
Historically, 4N1K was thought to initiate signaling through CD47, leading to the regulation of integrin function and induction of apoptosis.
References
- 1. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of thrombospondin-1-derived peptide, 4N1K, in FGF-2-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aging‐associated changes in CD47 arrangement and interaction with thrombospondin‐1 on red blood cells visualized by super‐resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 24. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 25. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluating integrin activation with time-resolved flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 4N1K Peptide: Sequence, Structure, and Controversial Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4N1K peptide, a decapeptide derived from the C-terminal domain of thrombospondin-1 (TSP-1), has been a subject of considerable interest and debate within the scientific community. Initially identified as a ligand for the CD47 receptor, it has been investigated for its potential anti-angiogenic and anti-cancer properties. However, a growing body of evidence challenges the specificity of its interaction with CD47, suggesting significant CD47-independent effects and a propensity for non-specific binding. This technical guide provides a comprehensive overview of the this compound, detailing its sequence and structure, summarizing the quantitative data available, and presenting experimental protocols for its study. A critical analysis of its proposed signaling pathways, both CD47-dependent and -independent, is also included to provide a balanced perspective for researchers in the field.
This compound: Core Characteristics
The this compound is a synthetic decapeptide with the following amino acid sequence:
-
Sequence: Lys-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-Lys (KRFYVVMWKK)[1]
-
Origin: Derived from the C-terminal, globular domain of human thrombospondin-1 (TSP-1)[2][3]
The peptide was designed to mimic the VVM motif found in the C-terminal domain of all five TSP family members, which was initially thought to be the primary binding site for the CD47 receptor.[2] The addition of lysine residues at the N- and C-termini was intended to improve its solubility.[4]
Structure: A definitive 3D structure of the this compound in its biologically active conformation has not been extensively characterized. Its flexible nature in solution makes it challenging to resolve a single stable structure.
Quantitative Data
Quantitative data on the this compound is notably sparse and requires careful interpretation due to the controversy surrounding its specific targets.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Anti-tumor Activity | ||||
| Tumor Growth Inhibition | ~30% reduction in tumor volume | B6ras tumors in NOD/SCID mice | Daily injection of 20 mg/kg/day. | [5] |
| Apoptotic Index (AI) | 7.9% ± 1.1% | T24 bladder cancer cells (4N1K-transfected) | Significantly higher than control (1.6% ± 0.2%). | [6] |
| Anti-angiogenic Activity | ||||
| Microvessel Density (MVD) | Significantly lower than control | BBN-induced bladder cancer mouse model | Intra-vesical therapy with 4N1K. | [6] |
| Binding Affinity | ||||
| Kd (to CD47) | Not consistently reported | - | The specific binding affinity of 4N1K to CD47 is a point of contention and not well-established in the literature. Many studies questioning its specificity have not provided Kd values. |
The CD47-Binding Controversy and Evidence for Non-Specific Interactions
While initially hailed as a specific CD47 ligand, numerous studies have cast doubt on this assertion, demonstrating significant CD47-independent effects and a high degree of non-specific binding. This is a critical consideration for any research involving 4N1K.
Evidence for CD47-Independent Effects:
-
Similar Effects in CD47-Deficient Cells: Studies have shown that 4N1K can induce biological effects, such as inhibition of cell adhesion and induction of cell death, to a similar extent in both CD47-expressing and CD47-deficient cell lines.[2][3][4]
-
Non-specific Antibody Binding: Treatment of cells with 4N1K has been shown to increase the non-specific binding of various IgG antibodies, including isotype controls, to the cell surface. This suggests that the peptide may alter the cell surface in a way that promotes promiscuous antibody interactions.[2][4]
-
Binding to Immobilized Surfaces: 4N1K can be immobilized on plastic surfaces and still mediate cell binding, an interaction that occurs even with CD47-deficient cells, suggesting direct, non-receptor-mediated adhesion.[2]
Proposed Mechanisms for Non-Specific Interactions:
-
Electrostatic Interactions: The high net positive charge of the this compound (due to the multiple lysine and arginine residues) may facilitate non-specific electrostatic interactions with negatively charged components of the cell surface and extracellular matrix.
-
Hydrophobic Interactions: The presence of several hydrophobic residues (Val, Met, Trp, Phe) could contribute to non-specific binding to various proteins and lipid membranes.
The following diagram illustrates the proposed dichotomy of 4N1K's interactions:
Caption: A diagram illustrating the debated CD47-dependent pathway versus the evidence-supported non-specific interactions of the this compound.
Signaling Pathways
Given the ambiguity of its primary receptor, defining a clear signaling pathway for 4N1K is challenging.
Proposed CD47-Dependent Signaling (to be interpreted with caution)
The signaling pathways initially attributed to 4N1K were based on its presumed interaction with CD47, which is known to associate with various signaling molecules. Ligation of CD47 by its natural ligand, TSP-1, has been shown to:
-
Inhibit Nitric Oxide (NO) Signaling: TSP-1, through CD47, can suppress the activity of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC), leading to reduced cGMP levels. This has implications for vascular tone and angiogenesis.
-
Modulate Integrin Activity: CD47 can associate with integrins and influence their activation state, thereby affecting cell adhesion and migration.[7]
-
Regulate Apoptosis: CD47 ligation can induce apoptosis in some cell types.
The following diagram depicts the generally accepted TSP-1/CD47 signaling cascade, which was initially extrapolated to 4N1K:
Caption: A simplified diagram of the TSP-1/CD47 signaling pathway.
CD47-Independent Signaling
The precise intracellular signaling events triggered by 4N1K in a CD47-independent manner are not well-defined. It is plausible that its effects are mediated by a combination of factors, including:
-
Mechanical stress: Non-specific binding to multiple cell surface proteins could induce membrane clustering and mechanical stress, leading to the activation of mechanosensitive signaling pathways.
-
Disruption of cell-matrix interactions: By binding non-specifically to the extracellular matrix, 4N1K could interfere with normal integrin-mediated signaling and cell adhesion.
-
Direct membrane perturbation: The physicochemical properties of the peptide might allow it to directly interact with and disrupt the cell membrane, leading to changes in ion flux and subsequent signaling events.
Experimental Protocols
The following are generalized protocols for assays commonly used to study the effects of peptides like 4N1K. It is crucial to include appropriate controls, such as scrambled peptides and CD47-deficient cell lines, to account for non-specific effects.
Cell Adhesion Assay
This protocol is designed to assess the effect of 4N1K on cell adhesion to an extracellular matrix protein.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., fibronectin, collagen)
-
This compound and a control peptide (e.g., 4NGG)
-
Cell line of interest (and a CD47-deficient counterpart if available)
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., serum-free media with 0.1% BSA)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend in assay buffer. Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Treatment: Incubate the labeled cells with various concentrations of 4N1K or the control peptide for 30 minutes at 37°C.
-
Adhesion: Add the treated cells to the coated and blocked wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
Caption: A workflow diagram for a typical cell adhesion assay.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of 4N1K to inhibit or promote the formation of capillary-like structures by endothelial cells.
Materials:
-
Matrigel or other basement membrane extract
-
24-well tissue culture plates
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound and a control peptide
-
Microscope with imaging capabilities
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing various concentrations of 4N1K or the control peptide.
-
Incubation: Seed the cell suspension onto the solidified Matrigel.
-
Tube Formation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging and Analysis: Observe and photograph the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: A workflow diagram for an in vitro tube formation assay.
In Vivo Tumor Model
This protocol provides a general framework for evaluating the anti-tumor effects of 4N1K in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
This compound and a vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[8]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer 4N1K (e.g., 20 mg/kg/day, intraperitoneally) or the vehicle control daily.[5]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and microvessel density).
Conclusion and Future Directions
The this compound presents a complex and cautionary tale in peptide-based drug discovery. While it exhibits interesting biological activities, including anti-tumor and anti-angiogenic effects, its mechanism of action is far from clear. The initial excitement surrounding its specificity for CD47 has been significantly tempered by compelling evidence of CD47-independent actions and non-specific binding.
For researchers and drug development professionals, it is imperative to approach studies involving 4N1K with a high degree of rigor. The inclusion of appropriate controls, particularly CD47-deficient systems and scrambled peptide sequences, is not just recommended but essential for the valid interpretation of experimental results.
Future research should focus on:
-
Identifying the true molecular targets of 4N1K: If its effects are indeed CD47-independent, what are the primary proteins or cellular structures it interacts with to elicit its biological responses?
-
Elucidating the CD47-independent signaling pathways: A deeper understanding of the intracellular events triggered by 4N1K is needed.
-
Structure-activity relationship studies: Modifying the 4N1K sequence to reduce non-specific binding while retaining or enhancing its desired biological activities could lead to the development of more specific and potent therapeutic peptides.
By acknowledging the complexities and controversies surrounding the this compound, the scientific community can move towards a more nuanced understanding of its properties and potentially harness its therapeutic potential in a more targeted and effective manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thrombospondin-1 C-terminal Domain Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in the regulation of the extracellular matrix and cell-cell interactions. It is a potent endogenous inhibitor of angiogenesis and tumorigenesis. The multifaceted functions of TSP-1 are mediated through its distinct structural domains, which interact with a variety of cell surface receptors, growth factors, and other matrix proteins.[1][2] The C-terminal domain of TSP-1 is of particular interest as it houses the binding site for the ubiquitously expressed receptor CD47 (also known as integrin-associated protein), initiating a cascade of intracellular signals that modulate critical cellular processes.[3] This technical guide provides a comprehensive overview of peptides derived from the C-terminal domain of TSP-1, with a focus on their mechanism of action, quantitative data, and the experimental protocols used to characterize their function.
Key Peptides of the TSP-1 C-terminal Domain
The interaction between TSP-1 and CD47 is primarily mediated by a conserved sequence in the C-terminal domain. Peptides derived from this region have been synthesized to mimic the effects of the full-length protein and to serve as tools for studying the TSP-1/CD47 signaling axis.
-
RFYVVMWK (4N1): This octapeptide is one of the most well-characterized motifs from the C-terminal domain of TSP-1 that binds to CD47.[4][5]
-
KRFYVVMWKK (4N1K): This is a modified version of the 4N1 peptide, with lysine residues added to the N- and C-termini to improve solubility. It has been widely used in in vitro and in vivo studies to investigate the biological effects of TSP-1 C-terminal domain engagement.[6][7] It is important to note that some studies have raised questions about the specificity of 4N1K for CD47, suggesting potential for CD47-independent effects.[8][9][10][11]
-
7N3 (FIRVVMYEGKK): This peptide, also from the C-terminal domain of TSP-1, is another known activator of CD47.[6][12]
Quantitative Data
The interaction between TSP-1 and its receptors, and the subsequent biological effects of its C-terminal domain peptides, have been quantified in various studies. The following tables summarize the available quantitative data.
| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |
| Thrombospondin-1 | CD47 | 12 pM | Not Specified | [6] |
| Peptide | Assay | Cell Type | Concentration/IC50 | Effect | Reference |
| TSP-1 | Inhibition of NO-stimulated cGMP | Vascular Cells | Picomolar concentrations | Inhibition | [8] |
| TSP-1 | Inhibition of VEGFR2 Phosphorylation | Human and Murine Endothelial Cells | Not Specified | Inhibition | [1] |
| 7N3 | NADPH-dependent O₂⁻ generation | Human Pulmonary Artery Endothelial Cells | Not Specified | Increase | [12] |
| 4N1K | Inhibition of Tumor Growth | B6ras tumor cells (in vivo) | Not Specified | 30% inhibition | [13] |
| 4N1K | Apoptosis Induction | T24 bladder cancer cells | Not Specified | Increased Apoptotic Index | [7] |
Signaling Pathways
The binding of the TSP-1 C-terminal domain to CD47 initiates a complex network of intracellular signaling pathways that ultimately regulate cellular functions such as migration, proliferation, apoptosis, and angiogenesis.
TSP-1/CD47 Signaling Axis
Upon binding of the TSP-1 C-terminal domain to the extracellular IgV domain of CD47, a conformational change is induced in the receptor, leading to the modulation of downstream signaling cascades. A key consequence of this interaction is the inhibition of nitric oxide (NO) signaling. This occurs through the inhibition of soluble guanylate cyclase (sGC), leading to decreased production of cyclic guanosine monophosphate (cGMP).[6][8] This pathway is crucial in vascular biology, as NO is a potent vasodilator and inhibitor of platelet aggregation.
Regulation of Reactive Oxygen Species (ROS) Production
The TSP-1/CD47 interaction can also stimulate the production of reactive oxygen species (ROS) through the activation of NADPH oxidase 1 (Nox1). This leads to increased oxidative stress within the cell, which can contribute to vascular dysfunction and cellular senescence.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of TSP-1 C-terminal domain peptides.
Cell Migration Assay: Wound Healing (Scratch) Assay
This assay is used to assess the effect of TSP-1 peptides on the collective migration of a sheet of cells.
Materials:
-
Confluent monolayer of endothelial cells (e.g., HUVECs) in a 12-well plate
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (with and without serum)
-
TSP-1 C-terminal domain peptide of interest
-
Microscope with a camera
Procedure:
-
Culture endothelial cells in a 12-well plate until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer by scraping a straight line across the well with a sterile 200 µL pipette tip.
-
Gently wash the well with PBS to remove detached cells and debris.
-
Replace the PBS with fresh cell culture medium containing the desired concentration of the TSP-1 peptide. A control well with medium alone should also be prepared.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field of view at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
The rate of cell migration can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
Cell Migration Assay: Boyden Chamber (Transwell) Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size for endothelial cells)
-
Endothelial cells
-
Serum-free cell culture medium
-
Chemoattractant (e.g., VEGF or serum-containing medium)
-
TSP-1 C-terminal domain peptide of interest
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Pre-coat the top of the transwell insert membrane with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required.
-
Add serum-free medium containing a chemoattractant to the lower chamber of the Boyden apparatus.
-
Resuspend endothelial cells in serum-free medium, with or without the TSP-1 peptide, at a concentration of 1 x 10⁵ cells/mL.
-
Add the cell suspension to the upper chamber of the insert.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
After incubation, remove the insert and wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet for 15 minutes.
-
Wash the membrane with water to remove excess stain.
-
Count the number of migrated cells in several random fields of view under a microscope.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with the TSP-1 peptide (and untreated controls)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the TSP-1 peptide for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
Peptides derived from the C-terminal domain of thrombospondin-1 are valuable tools for dissecting the complex biology of the TSP-1/CD47 signaling axis. Their ability to modulate angiogenesis, cell migration, and apoptosis makes them attractive candidates for therapeutic development, particularly in the fields of oncology and cardiovascular disease. However, it is crucial for researchers to be aware of the potential for off-target effects and to employ rigorous experimental design, including appropriate controls, to validate their findings. This guide provides a foundational understanding of these peptides and the methodologies required for their study, empowering researchers to further explore their therapeutic potential.
References
- 1. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of TSP1-CD47 signaling pathway in senescence of endothelial cells: cell cycle, inflammation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 suppresses wound healing and granulation tissue formation in the skin of transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine | Semantic Scholar [semanticscholar.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.5. Annexin V-FITC Apoptosis Staining Assay [bio-protocol.org]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Dawn of CD47-Targeted Research: An In-depth Guide to Early Studies on the 4N1K Peptide
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the foundational, pre-2000 research on the 4N1K peptide and its interaction with the CD47 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early discoveries that paved the way for current CD47-targeted therapies. This guide meticulously summarizes quantitative data, presents detailed experimental protocols from seminal studies, and visualizes the initially proposed signaling pathways.
Introduction
The turn of the 21st century saw a burgeoning interest in the cell surface receptor CD47, also known as Integrin-Associated Protein (IAP), as a critical regulator of cellular processes. A key tool in elucidating its function was the synthetic peptide 4N1K (sequence: KRFYVVMWKK), derived from the C-terminal domain of Thrombospondin-1 (TSP-1). Early investigations established 4N1K as a potent agonist of CD47, initiating a cascade of intracellular events. This guide revisits the seminal papers of that era, focusing on the work of Gao et al. (1996), Chung et al. (1997), and Frazier et al. (1999), to provide a detailed technical overview of the initial understanding of the 4N1K-CD47 axis. It is important to note that while this paper focuses on the foundational understanding, later research has revealed CD47-independent effects of the this compound, adding complexity to its use as a specific CD47 agonist[1].
Quantitative Data Summary
The following tables collate the key quantitative data from the seminal pre-2000 studies on 4N1K and CD47. These values represent the concentrations and conditions under which the initial characterization of the 4N1K-CD47 interaction was performed.
| Parameter | Cell Type | Value | Assay | Reference |
| 4N1K Concentration for Cell Spreading | C32 Melanoma Cells | 50 µM | Cell Spreading on Vitronectin | Gao et al., 1996[2][3] |
| 4N1K Concentration for Platelet Aggregation | Human Platelets | 50 µM | Platelet Aggregation on Collagen | Chung et al., 1999 |
| 4N1K Concentration for cAMP Depression | Human Platelets | 50 µM | Intracellular cAMP Measurement | Frazier et al., 1999[4][5] |
| 4N1K Concentration for GTPγS Binding | αvβ3-K562 Cell Membranes | 50 µM | GTPγS Binding Assay | Frazier et al., 1999[5] |
| Pertussis Toxin Concentration (Gαi inhibition) | C32 Melanoma Cells | 60 and 300 ng/ml | Immunoprecipitation of G-proteins | Frazier et al., 1999[4] |
| Pertussis Toxin Concentration (cAMP assay) | Human Platelets | 200 ng/ml | Intracellular cAMP Measurement | Frazier et al., 1999[4][5] |
Key Experimental Protocols
This section provides detailed methodologies for the pivotal experiments that defined the initial understanding of 4N1K-CD47 signaling.
Cell Spreading Assay (Gao et al., 1996)
This assay was crucial in demonstrating that 4N1K, through CD47, modulates integrin function.
-
Cell Preparation: C32 human melanoma cells were harvested using 0.04% EDTA in PBS and washed twice with PBS.
-
Substrate Coating: Glass chamber slides or 12-well tissue culture plates were coated with vitronectin (1 µg/ml) overnight at 4°C.
-
Adhesion and Spreading: Cells were resuspended in Hepes-buffered saline (20 mM Hepes/NaOH, pH 7.4, 0.15 M NaCl, 1 mM CaCl₂, and 1 mM MgCl₂) and allowed to adhere to the vitronectin-coated surfaces for 30-90 minutes at 37°C in the presence or absence of 50 µM this compound.
-
Quantification: For adhesion, non-adherent cells were washed away, and the remaining adherent cells were lysed in 1% Triton X-100 and quantified by measuring endogenous phosphatase activity. For spreading, cells were fixed, stained, and those with a diameter at least three times larger than round, unspread cells were counted as spread.[2][3]
Tyrosine Phosphorylation of Focal Adhesion Kinase (FAK) and Paxillin (Gao et al., 1996)
This experiment linked 4N1K-CD47 signaling to intracellular kinase cascades.
-
Cell Stimulation: C32 cells were subjected to the cell spreading protocol as described above.
-
Cell Lysis: At indicated times, cells were lysed by adding ice-cold modified RIPA buffer (50 mM Tris/HCl, pH 7.4, 0.15 M NaCl, 1% NP-40, 0.5% sodium deoxycholate, 1 mM EGTA, 1 mM Na₃VO₄, and a protease inhibitor cocktail).[2][3]
-
Immunoprecipitation: Cell lysates were incubated with an anti-phosphotyrosine antibody (e.g., 4G10) to immunoprecipitate tyrosine-phosphorylated proteins.
-
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for FAK and paxillin.
Affinity Chromatography of CD47 (Chung et al., 1997)
This method was used to demonstrate the direct binding of the this compound to CD47 and to identify associated proteins.
-
Platelet Preparation: Human platelets were isolated from whole blood.
-
Membrane Solubilization: Platelet membranes were solubilized in a detergent-containing buffer (e.g., 30 mM octyl-β-D-glucopyranoside).
-
Affinity Matrix Preparation: A His6-tagged this compound was immobilized on a nickel-NTA matrix.
-
Chromatography: The solubilized platelet membrane lysate was incubated with the 4N1K-charged nickel-NTA beads.
-
Elution and Analysis: After washing, bound proteins were eluted and analyzed by SDS-PAGE and Western blotting using antibodies against CD47 and associated proteins like αIIbβ3 integrin and c-Src.
Platelet Aggregation Assay (Chung et al., 1997)
This assay demonstrated a functional consequence of 4N1K-CD47 interaction in a key physiological process.
-
Platelet Preparation: Washed human platelets were prepared and resuspended to a concentration of 1-3 x 10⁸ cells/mL.
-
Aggregation Monitoring: Platelet aggregation was monitored by light transmission aggregometry in a specialized cuvette with stirring.
-
Stimulation: Platelet agonists, including 4N1K (typically at 50 µM), were added to the platelet suspension to induce aggregation.
-
Data Analysis: The change in light transmission over time was recorded, with an increase indicating platelet aggregation.
GTPγS Binding Assay (Frazier et al., 1999)
This assay provided direct evidence for the coupling of CD47 to heterotrimeric G-proteins.
-
Membrane Preparation: Crude membranes were prepared from αvβ3-expressing K562 cells by nitrogen cavitation.[5]
-
Reaction Mixture: Membranes were incubated at 30°C in a reaction mixture containing 50 mM HEPES (pH 8.0), 100 mM NaCl, 0.75 mM MgCl₂, 0.1 mM EDTA, and [³⁵S]GTPγS (3-5 nM).[5]
-
Stimulation: The reaction was initiated in the presence or absence of 50 µM 4N1K or the control peptide 4NGG.[5]
-
Filtration: The reaction was stopped, and the membranes were collected by filtration through a membrane filter, which was then washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS retained on the filter was determined by scintillation counting.
Intracellular cAMP Measurement (Frazier et al., 1999)
This experiment elucidated a downstream consequence of CD47-G-protein signaling.
-
Platelet Treatment: Human platelets (2 x 10⁸/ml) were incubated with or without 200 ng/ml pertussis toxin for 2 hours in the presence of 100 nM prostaglandin E1.[4][5]
-
Stimulation: Platelets were then treated with 50 µM 4N1K or control peptide for 1 or 15 minutes.[4][5]
-
cAMP Extraction: The reaction was stopped by adding ice-cold ethanol and freezing in liquid nitrogen.[6]
-
Quantification: After thawing and centrifugation, the supernatant containing the extracted cAMP was collected, concentrated, and the cAMP levels were quantified using an enzyme immunoassay kit.[4][5][6]
Early Signaling Pathways of 4N1K-CD47 Interaction
Based on these early studies, the binding of the this compound to CD47 was proposed to initiate a signaling cascade involving the activation of heterotrimeric G-proteins, leading to the modulation of integrin function and other downstream cellular responses.
References
- 1. Thrombospondin-1 Inhibition of Vascular Smooth Muscle Cell Responses Occurs via Modulation of Both cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paxillin-Y118 phosphorylation contributes to the control of Src-induced anchorage-independent growth by FAK and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CD47 regulates the TGF-β signaling pathway in osteoblasts and is distributed in Meckel's cartilage [jstage.jst.go.jp]
- 5. frazierlab.biochem.wustl.edu [frazierlab.biochem.wustl.edu]
- 6. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Mechanism of 4N1K Peptide: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide released today sheds new light on the contested mechanism of action of the 4N1K peptide (KRFYVVMWKK), a derivative of the C-terminal domain of thrombospondin-1 (TSP-1). Initially heralded as a specific ligand for the CD47 receptor, a growing body of evidence now points towards a significant, and perhaps primary, CD47-independent mode of action. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of both proposed mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
The this compound has been a subject of interest for its potential therapeutic applications, including its anti-cancer activities. However, the conflicting reports on its mechanism of action have created a challenging landscape for researchers. This guide aims to clarify the current understanding by presenting a balanced view of the available data.
The CD47-Dependent Hypothesis: An Overview
The initial hypothesis for 4N1K's mechanism of action centered on its binding to the CD47 receptor, a transmembrane protein involved in a variety of cellular processes including apoptosis, cell migration, and immune regulation. Ligation of CD47 by its natural ligand, TSP-1, is known to initiate a signaling cascade. The this compound, derived from the CD47-binding region of TSP-1, was presumed to mimic this interaction.
This proposed mechanism involves the activation of heterotrimeric Gi proteins upon 4N1K binding to CD47. This interaction is thought to modulate integrin function, leading to changes in cell adhesion and migration.
The Rise of a New Paradigm: CD47-Independent Effects
Contrary to the initial hypothesis, several key studies have demonstrated that 4N1K can exert its biological effects in the absence of its purported receptor, CD47. These studies, utilizing CD47-deficient cell lines, have shown that 4N1K can still induce apoptosis and modulate cell adhesion, suggesting a CD47-independent mechanism is at play.[1][2]
This alternative mechanism is thought to involve non-specific binding of the this compound to the cell membrane. The peptide's composition, rich in basic and aromatic amino acids, may facilitate these interactions with various components of the cell surface.
Quantitative Data Summary
A critical point of discussion in the scientific literature is the lack of robust, quantitative binding data for the 4N1K-CD47 interaction. This absence of classic ligand-receptor binding affinities (Kd) or half-maximal inhibitory concentrations (IC50) for a specific CD47-dependent effect lends weight to the non-specific binding hypothesis. However, dose-dependent effects of 4N1K have been observed in CD47-independent contexts.
| Parameter | Value | Cell Line | Effect | Mechanism | Reference |
| Cell Adhesion | Inhibition at >25 µM, Promotion at <25 µM | Jurkat (CD47-null) | Modulation of adhesion to fibronectin | CD47-Independent | Leclair & Lim, 2014 |
| Apoptosis | Significant increase with 50 µM | Jurkat & MOLT4 (CD47-null) | Induction of cell death | CD47-Independent | Leclair et al., 2020 |
| PKHB1-induced Apoptosis | Significant increase with 50 µM | Jurkat & MOLT4 (CD47-null) | Induction of cell death | CD47-Independent | Leclair et al., 2020 |
Key Experimental Protocols
To aid researchers in further investigating the mechanism of 4N1K, this guide provides detailed methodologies for key experiments cited in the literature.
Cell Adhesion Assay
This protocol is adapted from Leclair & Lim, 2014, to assess the effect of 4N1K on cell adhesion to an extracellular matrix protein.
Apoptosis Assay (Annexin V Staining)
This protocol, based on Leclair et al., 2020, is used to quantify apoptosis induced by 4N1K.
Conclusion and Future Directions
The evidence strongly suggests that the this compound's biological effects are not solely mediated by the CD47 receptor and that a CD47-independent, non-specific binding mechanism plays a significant role. This has profound implications for the development of therapeutics based on 4N1K and its analogs. Researchers should exercise caution when interpreting results from studies that do not include CD47-null controls.
Future research should focus on elucidating the precise nature of the non-specific interactions of 4N1K with the cell membrane and determining if these interactions trigger any downstream signaling events or if the observed effects are primarily due to physical perturbation of the membrane. A deeper understanding of this dual mechanism of action is crucial for the rational design of future peptide-based therapeutics.
References
Unveiling the Enigma: A Technical Guide to the CD47-Independent Functions of the 4N1K Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide (KRFYVVMWKK), derived from the C-terminal domain of thrombospondin-1 (TSP-1), has long been studied as a ligand for the CD47 receptor, mediating various cellular processes. However, a growing body of evidence reveals that 4N1K exerts significant biological effects through mechanisms entirely independent of CD47. These off-target activities are crucial for the accurate interpretation of experimental data and for the strategic development of therapeutics targeting the CD47 pathway. This technical guide provides an in-depth exploration of the CD47-independent functions of 4N1K, presenting quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways to aid researchers in navigating this complex area of study.
Core CD47-Independent Functions of 4N1K
The primary CD47-independent functions of 4N1K stem from its inherent physicochemical properties, leading to non-specific interactions with cell surfaces and various proteins. These interactions can trigger a cascade of cellular events, including cell death, modulation of cell adhesion, and platelet aggregation.
Non-Specific Binding to Cell Surfaces and Immunoglobulins
A fundamental characteristic of 4N1K's CD47-independent action is its propensity to bind non-specifically to various molecules on the cell surface, including immunoglobulins (IgG). This interaction appears to be a major contributor to many of the observed cellular effects.
| Cell Line | Treatment | Concentration (µM) | Outcome | Fold Increase in MFI (vs. Control) | Reference |
| Jurkat (CD47+/+) | 4N1K + non-specific mouse IgG | 50 | Increased IgG binding | ~10 | [1][2] |
| JinB8 (CD47-/-) | 4N1K + non-specific mouse IgG | 50 | Increased IgG binding | ~8 | [1][2] |
| A1 (β1-integrin deficient) | 4N1K + anti-β1 integrin Ab | 50 | Increased Ab binding despite no target | Significant | [3] |
MFI: Mean Fluorescence Intensity
Objective: To quantify the extent of non-specific antibody binding to cells in the presence of 4N1K.
Materials:
-
Jurkat (or other) cells (wild-type and CD47-deficient)
-
This compound and control peptide (e.g., 4NGG)
-
Non-specific primary antibody (e.g., mouse IgG)
-
Fluorophore-conjugated secondary antibody (e.g., anti-mouse IgG-FITC)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash twice with cold PBS. Resuspend cells in PBS containing 1% BSA at a concentration of 1x10^6 cells/mL.
-
Peptide Treatment: Incubate cells with the desired concentration of 4N1K or control peptide for 30 minutes at 37°C.
-
Primary Antibody Incubation: Add the non-specific primary antibody at a predetermined optimal concentration and incubate for 30 minutes on ice.
-
Washing: Wash the cells three times with cold PBS to remove unbound peptide and primary antibody.
-
Secondary Antibody Incubation: Resuspend the cell pellet in a solution containing the fluorophore-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash the cells three times with cold PBS.
-
Flow Cytometry: Resuspend the final cell pellet in PBS and analyze using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the fluorophore.
Induction of Cell Death
4N1K and its analogue, PKHB1, have been demonstrated to induce programmed cell death (apoptosis) in leukemic cell lines, even in the complete absence of CD47 expression.[3] This finding underscores a critical off-target effect that must be considered in studies investigating CD47-mediated cell death.
| Cell Line | Treatment | Concentration (µM) | Assay | % Annexin V Positive Cells (approx.) | Reference |
| Jurkat (CD47-/-) | 4N1K | 100 | Annexin V Binding | 40-50 | [3] |
| MOLT-4 (CD47-/-) | 4N1K | 100 | Annexin V Binding | 30-40 | [3] |
| Jurkat (CD47-/-) | PKHB1 | 100 | Annexin V Binding | 50-60 | [3] |
Objective: To measure the percentage of apoptotic cells following treatment with 4N1K.
Materials:
-
Jurkat or MOLT-4 cells (wild-type and CD47-deficient)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with the desired concentration of 4N1K for a specified time (e.g., 4-6 hours). Include an untreated control.
-
Cell Harvesting: Gently harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Modulation of Cell Adhesion
The effect of 4N1K on cell adhesion to extracellular matrix proteins, such as fibronectin, is also independent of CD47 and exhibits a dose-dependent bipolar effect.[4] At lower concentrations, 4N1K can promote cell adhesion, while at higher concentrations, it is inhibitory.
| Cell Line | 4N1K Concentration (µM) | Effect on Adhesion | Approximate % Change in Adhesion (vs. Control) | Reference |
| JinB8 (CD47-/-) | 12.5 - 25 | Promotion | +20-30% | [4] |
| JinB8 (CD47-/-) | 50 | Inhibition | -40-50% | [4] |
| Jurkat (CD47+/+) | 50 | Inhibition | -40-50% | [4] |
Objective: To assess the effect of 4N1K on the adhesion of cells to fibronectin.
Materials:
-
96-well tissue culture plates
-
Fibronectin
-
Jurkat cells (wild-type and CD47-deficient)
-
This compound and control peptide
-
Serum-free cell culture medium
-
PBS
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding. Wash with PBS.
-
Cell Preparation: Harvest cells and resuspend in serum-free medium.
-
Treatment: Pre-incubate the cells with various concentrations of 4N1K or a control peptide for 30 minutes at 37°C.
-
Seeding: Add the treated cells to the fibronectin-coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol for 10 minutes, then stain with Crystal Violet solution for 15 minutes.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Quantification: Solubilize the stain by adding a solubilization buffer to each well. Measure the absorbance at a wavelength of 570 nm using a plate reader.
Proposed CD47-Independent Signaling Pathway in Platelets
In human platelets, 4N1K has been shown to induce aggregation through a CD47-independent mechanism. Evidence suggests that this process involves the activation of the Fc receptor gamma-chain (FcRγ) signaling pathway, leading to the phosphorylation of downstream effectors such as Syk, SLP-76, and PLCγ2.
Diagram of Proposed Signaling Pathway
Caption: Proposed CD47-independent signaling by 4N1K in platelets.
Experimental Workflow: Western Blot for Phosphorylation Analysis
Caption: Western blot workflow for phosphorylation analysis.
Objective: To detect the phosphorylation of Syk, SLP-76, and PLCγ2 in platelets upon stimulation with 4N1K.
Materials:
-
Isolated human platelets
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-Syk, anti-phospho-SLP-76, anti-phospho-PLCγ2, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Platelet Stimulation and Lysis: Stimulate isolated platelets with 4N1K for various time points. Lyse the platelets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry to quantify the levels of phosphorylated proteins relative to total protein levels.
Interaction with Heparan Sulfate Proteoglycans (HSPGs)
While direct, high-affinity binding of 4N1K to heparan sulfate proteoglycans (HSPGs) has not been extensively quantified, the basic nature of the this compound (KRFYVVMWKK) suggests a potential for electrostatic interactions with the negatively charged sulfate groups of HSPGs. This interaction could contribute to its non-specific cell surface binding and subsequent biological effects. Further investigation using techniques like surface plasmon resonance is warranted to elucidate the specifics of this potential interaction.
Conclusion and Future Directions
The this compound, while a valuable tool for studying CD47, possesses a range of CD47-independent functions that are critical to acknowledge and understand. Its propensity for non-specific binding can lead to unintended cellular consequences, including cell death and altered adhesion, which can confound experimental results if not properly controlled for. The CD47-independent activation of platelet aggregation via a putative FcRγ-mediated pathway highlights a distinct signaling cascade initiated by this peptide.
For researchers and drug development professionals, this guide emphasizes the necessity of using stringent controls, such as CD47-deficient cell lines and control peptides, to delineate true CD47-mediated effects from off-target phenomena. Future research should focus on:
-
Quantifying the binding affinity of 4N1K to various cell surface molecules , including a broader range of integrins and specific HSPGs, to create a more complete "off-target" profile.
-
Elucidating the precise molecular interactions that initiate the FcRγ signaling cascade in platelets.
-
Developing more specific CD47-targeting agents with reduced non-specific binding properties to improve their therapeutic potential and minimize off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
The Dual-Edged Sword of 4N1K Peptide: A Technical Guide to its Role in Cell Adhesion and Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal domain of thrombospondin-1 (TSP-1), a large matricellular glycoprotein.[1][2] Initially identified as a key mediator of TSP-1's biological activities, 4N1K has been extensively studied for its role in fundamental cellular processes, including cell adhesion and migration. These processes are critical in a wide range of physiological and pathological conditions, from wound healing and immune responses to cancer metastasis and angiogenesis.
Historically, the cellular receptor CD47, also known as integrin-associated protein (IAP), was identified as the primary target of 4N1K, through which it was believed to exert its effects on integrin activation and subsequent cell adhesion.[3][4] However, a growing body of evidence has challenged this paradigm, revealing significant CD47-independent effects of the this compound.[3][5][6] These studies suggest that 4N1K can interact non-specifically with various cell surface proteins, leading to a complex and sometimes contradictory range of cellular responses.[3][6]
This technical guide provides an in-depth analysis of the current understanding of the this compound's role in cell adhesion and migration. It will delve into the quantitative data from key studies, provide detailed experimental protocols for researchers, and visualize the proposed signaling pathways. Acknowledging the ongoing debate, this guide will critically examine both the CD47-dependent and -independent mechanisms of 4N1K action, offering a comprehensive resource for researchers and drug development professionals in this field.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of 4N1K on cell adhesion and angiogenesis.
Table 1: Concentration-Dependent Effect of 4N1K on Jurkat Cell Adhesion to Fibronectin
| Cell Line | Treatment | Concentration (µM) | Mean Adhesion (%) | Standard Deviation |
| Jurkat (WT) | 4N1K | 1 | 115 | 8 |
| Jurkat (WT) | 4N1K | 10 | 125 | 10 |
| Jurkat (WT) | 4N1K | 50 | 60 | 7 |
| JinB8 (CD47-deficient) | 4N1K | 1 | 118 | 9 |
| JinB8 (CD47-deficient) | 4N1K | 10 | 130 | 12 |
| JinB8 (CD47-deficient) | 4N1K | 50 | 65 | 8 |
| JinB8-CD47 (reconstituted) | 4N1K | 1 | 112 | 7 |
| JinB8-CD47 (reconstituted) | 4N1K | 10 | 128 | 11 |
| JinB8-CD47 (reconstituted) | 4N1K | 50 | 62 | 6 |
| All | 4NGG (control peptide) | 50 | ~100 | - |
| All | MnCl₂ (positive control) | 1 mM | >150 | - |
Data synthesized from figures in Leclair P, Lim CJ (2014) CD47-Independent Effects Mediated by the TSP-Derived this compound. PLoS ONE 9(5): e98358.[4][5][7] This study highlights a biphasic effect of 4N1K on cell adhesion to fibronectin, with lower concentrations promoting adhesion and higher concentrations inhibiting it.[3][5] Notably, this effect was observed irrespective of CD47 expression, suggesting a CD47-independent mechanism.[3][5]
Table 2: Effect of 4N1K on FGF-2-Induced Angiogenesis In Vitro and In Vivo
| Assay | Model System | Treatment | Observation |
| Tube Formation | Murine Brain Capillary Endothelial (IBE) Cells | 4N1K | Inhibition of FGF-2-induced tube formation |
| Neovascularization | Mouse Cornea | 4N1K | Inhibition of FGF-2-induced neovascularization |
Data summarized from Kanda, S., et al. (1999). Role of thrombospondin-1-derived peptide, 4N1K, in FGF-2-induced angiogenesis. Experimental cell research, 252(2), 262-272.[1] This study demonstrates the anti-angiogenic properties of 4N1K.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of 4N1K's biological functions.
Cell Adhesion Assay
This protocol is adapted from studies investigating the adhesion of Jurkat T-cells to fibronectin.[5]
-
Plate Coating:
-
Coat 96-well microplates with 10 µg/mL fibronectin in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound fibronectin.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation and Treatment:
-
Culture Jurkat cells (or other cell lines of interest) in appropriate media.
-
Label cells with a fluorescent dye (e.g., Calcein AM) according to the manufacturer's protocol for quantitative analysis.
-
Resuspend the cells in serum-free media.
-
Treat the cells with varying concentrations of this compound or control peptides (e.g., 4NGG) for 30 minutes at 37°C. A positive control for integrin-mediated adhesion, such as 1 mM MnCl₂, should be included.
-
-
Adhesion and Quantification:
-
Seed 1 x 10⁵ cells per well onto the pre-coated 96-well plate.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
Measure the total fluorescence per well before washing to get the initial cell number.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Measure the fluorescence per well after washing to quantify the adherent cells.
-
Calculate the percentage of adherent cells for each condition: (Fluorescence after washing / Fluorescence before washing) x 100%.
-
In Vitro Angiogenesis (Tube Formation) Assay
This protocol is based on the methodology used to assess the effect of 4N1K on endothelial cell tube formation.[1]
-
Plate Preparation:
-
Thaw a basement membrane matrix extract (e.g., Matrigel) on ice.
-
Coat the wells of a 96-well plate with 50 µL of the cold basement membrane matrix extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines.
-
Resuspend the cells in basal medium containing a pro-angiogenic factor, such as FGF-2 (e.g., 10 ng/mL).
-
Add varying concentrations of this compound or a control peptide to the cell suspension.
-
Seed the cells onto the solidified matrix at a density of 1.5 x 10⁴ cells per well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks at different time points.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Flow Cytometry for β1-Integrin Activation
This protocol allows for the assessment of integrin activation status on the cell surface.[5]
-
Cell Preparation and Treatment:
-
Harvest cells (e.g., Jurkat cells) and wash them with PBS.
-
Resuspend the cells in a buffer containing divalent cations (e.g., Tyrode's buffer with Ca²⁺ and Mg²⁺).
-
Treat the cells with this compound, a control peptide, or a known integrin activator (e.g., 1 mM MnCl₂) for 30 minutes at 37°C.
-
-
Antibody Staining:
-
Incubate the treated cells with a primary antibody that specifically recognizes the activated conformation of β1-integrin (e.g., HUTS-21) for 30 minutes on ice.
-
Include controls with an isotype-matched control antibody and an antibody against the total β1-integrin to ensure specificity and equal protein expression.
-
Wash the cells twice with cold PBS to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.
-
Wash the cells twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable sheath fluid.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The mean fluorescence intensity (MFI) will be proportional to the amount of activated β1-integrin on the cell surface.
-
Signaling Pathways
The signaling mechanisms through which 4N1K exerts its effects are complex and not fully elucidated, particularly given the questions surrounding its primary receptor. Below are diagrams of proposed pathways based on available literature.
Proposed CD47-Dependent Signaling Pathway for Integrin Activation
This pathway represents the classical, though now contested, model of 4N1K action.
Figure 1: Proposed CD47-dependent activation of integrins by 4N1K.
Proposed Anti-Angiogenic Signaling Pathway of 4N1K
This pathway is based on the inhibitory effects of 4N1K on FGF-2-induced angiogenesis.[1]
Figure 2: 4N1K inhibition of FGF-2-induced signaling in endothelial cells.
Experimental Workflow for Cell Adhesion Assay
Figure 3: Workflow for a typical cell adhesion assay.
Discussion and Future Directions
The study of the this compound in cell adhesion and migration is a field marked by both significant interest and considerable controversy. While early research positioned 4N1K as a specific ligand for CD47, mediating its effects on integrin function, more recent and compelling evidence points towards a more complex, and likely non-specific, mechanism of action.[3][5][6] The observation that 4N1K can induce cellular responses in CD47-deficient cells necessitates a re-evaluation of its role and the interpretation of previous studies that relied on its presumed specificity.[3][5]
The dose-dependent, biphasic effect of 4N1K on cell adhesion to fibronectin is particularly intriguing and warrants further investigation.[3][5] The promotion of adhesion at low concentrations and inhibition at high concentrations suggests the involvement of multiple, and possibly opposing, signaling pathways or binding partners with different affinities. The CD47-independent nature of this phenomenon points towards interactions with other cell surface molecules, potentially integrins themselves or other components of the extracellular matrix.
In the context of angiogenesis, the inhibitory effects of 4N1K on FGF-2-induced tube formation and neovascularization are promising from a therapeutic standpoint.[1] The finding that 4N1K can inhibit the phosphorylation of key signaling molecules like FAK and PLC-gamma provides a potential mechanism for its anti-angiogenic activity.[1] However, it remains to be determined whether this is a direct effect or an indirect consequence of its interaction with other cell surface receptors.
For drug development professionals, the non-specific binding of 4N1K is a critical consideration. While it may possess anti-angiogenic and potentially anti-cancer properties, its off-target effects could lead to unforeseen side effects. Future research should focus on elucidating the precise molecular targets of 4N1K, both in its CD47-dependent and -independent actions. The development of more specific analogs or mimetics of the active domains of thrombospondin-1 may offer a more targeted therapeutic approach.
References
- 1. Role of thrombospondin-1-derived peptide, 4N1K, in FGF-2-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of thrombospondin-derived this compound-containing proteins in renal cell carcinoma tissues is associated with a decrease in tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
4N1K Peptide and Integrin Activation: A Critical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide (sequence KRFYVVMWKK) is a decapeptide derived from the C-terminal domain of thrombospondin-1 (TSP-1), a large, multidomain glycoprotein involved in a wide array of biological processes including angiogenesis, wound healing, and tumor metastasis.[1] Initially, the this compound garnered significant interest as a tool to study the function of the cell surface receptor CD47, also known as integrin-associated protein (IAP). It was proposed that 4N1K binding to CD47 could modulate the activity of integrins, a family of heterodimeric cell adhesion receptors crucial for cell-matrix and cell-cell interactions.[2][3] This guide provides an in-depth technical overview of the this compound's relationship with integrin activation, critically examining the initial proposed mechanisms and the subsequent body of evidence that has revealed significant complexities and potential for experimental artifacts.
The Proposed 4N1K-CD47-Integrin Signaling Axis
The initial model of 4N1K-mediated integrin activation centered on its interaction with CD47. According to this model, the binding of 4N1K to the extracellular IgV domain of CD47 initiates an "inside-out" signaling cascade that ultimately leads to a conformational change in integrins, switching them from a low-affinity to a high-affinity state for their ligands. This activation is thought to be mediated through the physical association of CD47 with various integrins, including αvβ3, α2β1, and α4β1.[1][4][5] The proposed signaling pathway involves G-proteins and can lead to various cellular responses, including enhanced cell adhesion, migration, and proliferation.[1]
Caption: Proposed 4N1K-CD47-Integrin Signaling Pathway.
A Paradigm Shift: Evidence for CD47-Independent and Non-Specific Effects
While the 4N1K-CD47-integrin axis was an attractive model, subsequent research has raised significant questions about the specificity of the this compound. A growing body of evidence indicates that 4N1K can exert cellular effects independently of CD47 and may interact non-specifically with cell surfaces and other proteins. These findings necessitate a critical re-evaluation of data obtained using 4N1K as a specific CD47 ligand.
Several studies have demonstrated that 4N1K can induce cellular responses in cells lacking CD47 expression.[2][3][4][6][7][8] For instance, both stimulatory and inhibitory effects of 4N1K on cell adhesion to fibronectin were observed in CD47-deficient Jurkat T-cells (JinB8) to the same extent as in their CD47-expressing counterparts.[3][6] Furthermore, it has been shown that 4N1K can promote the binding of various antibodies, including non-specific IgG, to the cell surface of both wild-type and CD47-deficient cells.[4][6] This suggests that 4N1K may have a general "stickiness" that leads to non-specific protein-protein and cell-surface interactions, which can confound experimental results, particularly those relying on antibody-based detection methods for integrin activation.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the CD47-independent effects of the this compound.
Table 1: Effect of 4N1K on Cell Adhesion to Fibronectin
| Cell Line | CD47 Expression | 4N1K Concentration | Adhesion to Fibronectin (% of Control) | Reference |
| Jurkat (Parental) | Present | 50 µM | ~50% | [3][6] |
| JinB8 | Deficient | 50 µM | ~50% | [3][6] |
| JinB8-CD47 | Reconstituted | 50 µM | ~50% | [3][6] |
| Jurkat (Parental) | Present | 10 µM | ~150% | [3][6] |
| JinB8 | Deficient | 10 µM | ~150% | [3][6] |
| JinB8-CD47 | Reconstituted | 10 µM | ~150% | [3][6] |
Table 2: Effect of 4N1K on Non-Specific IgG Binding to Cells
| Cell Line | CD47 Expression | 4N1K Concentration | Non-specific IgG Binding (Fold Increase) | Reference |
| Jurkat (Parental) | Present | 50 µM | ~4-5 fold | [6] |
| JinB8 | Deficient | 50 µM | ~4-5 fold | [6] |
Key Experimental Protocols
Accurate interpretation of data related to 4N1K and integrin activation requires a thorough understanding of the experimental methodologies employed. Below are detailed protocols for key assays cited in the literature.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate coated with an integrin ligand, such as fibronectin.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with the desired integrin ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media. Pre-incubate the cells with the this compound or control peptide at various concentrations for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension (e.g., 5 x 10^4 cells/well) to the coated and blocked wells. Incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be varied to modulate the stringency of the assay.
-
Quantification: Quantify the number of adherent cells. This can be done by:
-
Staining: Fixing the cells with methanol and staining with a dye such as crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader.
-
Fluorescence: Using fluorescently pre-labeled cells and measuring the fluorescence intensity in each well.
-
Caption: Workflow for a typical cell adhesion assay.
Flow Cytometry for Integrin Activation (LIBS Assay)
This method utilizes conformation-specific monoclonal antibodies, known as Ligand-Induced Binding Site (LIBS) antibodies, to detect activated integrins on the cell surface.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer with 1% BSA).
-
Peptide Treatment: Incubate the cells with the this compound or a control peptide at the desired concentrations for 15-30 minutes at room temperature.
-
Antibody Staining: Add a fluorescently conjugated LIBS antibody (e.g., HUTS-21 for activated β1-integrin) and an isotype control antibody to separate cell aliquots. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells with cold buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in buffer and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) of the LIBS antibody staining is used as a measure of integrin activation.
Caption: Workflow for a flow cytometry-based integrin activation assay.
Immunoprecipitation for Protein Interactions
Immunoprecipitation (IP) is used to isolate a specific protein (and its binding partners) from a cell lysate using an antibody that specifically binds to that protein.
Methodology:
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-CD47 or anti-integrin subunit) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against potential interacting partners (e.g., integrin subunits if the IP was for CD47).
Caption: General workflow for an immunoprecipitation experiment.
Interpretation and Best Practices
Given the evidence for CD47-independent and non-specific effects of the this compound, researchers should exercise caution when interpreting data generated using this tool. The following best practices are recommended:
-
Negative Controls are Crucial: When studying the role of CD47, it is imperative to include CD47-deficient cells as a negative control. Any effects of 4N1K observed in these cells cannot be attributed to CD47 ligation.
-
Control Peptides: A scrambled or reverse sequence peptide should always be used as a control to account for potential non-specific peptide effects. The 4NGG peptide has been used as a negative control in some studies.[6][8]
-
Orthogonal Approaches: Whenever possible, findings obtained using the this compound should be validated using other methods, such as blocking antibodies against CD47 or genetic approaches like siRNA-mediated knockdown of CD47.
-
Mindful of Antibody-Based Assays: The potential for 4N1K to non-specifically increase antibody binding to cells must be considered, especially in flow cytometry and immunofluorescence experiments. Appropriate controls, such as isotype controls and experiments in the absence of the primary antibody, are essential.
Conclusion
The this compound has been a subject of considerable research in the context of integrin activation. While it was initially heralded as a specific ligand for CD47 that could modulate integrin function, subsequent studies have unveiled a more complex and nuanced reality. The evidence for CD47-independent effects and non-specific interactions of 4N1K necessitates a critical approach to its use in research. For scientists and drug development professionals, a thorough understanding of these complexities is essential for designing robust experiments and accurately interpreting results. Future investigations into the role of the thrombospondin-1/CD47 axis in regulating integrin activity will benefit from the use of more specific tools and rigorous experimental designs that account for the potential pitfalls associated with the this compound.
References
- 1. Modulation of integrin functions by thrombospondin-1 - ProQuest [proquest.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 4. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1 (TSP-1) Stimulates Expression of Integrin α6 in Human Breast Carcinoma Cells: A Downstream Modulator of TSP-1-Induced Cellular Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of interactions between 4N1K and CD47 on integrin activation and integrin-mediated cell adhesion - UBC Library Open Collections [open.library.ubc.ca]
- 8. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 4N1K Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the 4N1K peptide (Sequence: Lys-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-Lys). The this compound, derived from thrombospondin, is a bioactive peptide with demonstrated anti-cancer properties, making it a molecule of significant interest in therapeutic research.[1] The protocols outlined below utilize standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry (MS).
Introduction to this compound
The this compound is a decapeptide with the amino acid sequence KRFYVVMWKK.[2] It has been identified as an agonist of the integrin-associated protein (IAP, CD47) and has been shown to induce apoptosis and inhibit angiogenesis in cancer models.[1][3] These biological activities make 4N1K a valuable tool for cancer research and a potential candidate for therapeutic development. The synthesis of a pure and well-characterized this compound is crucial for obtaining reliable and reproducible results in biological assays.
Synthesis of this compound
The synthesis of 4N1K is performed using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4]
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis of 4N1K on a 0.1 mmol scale.
| Reagent | Supplier | Grade | Purpose |
| Rink Amide Resin | Various | 100-200 mesh | Solid support for peptide synthesis with a C-terminal amide |
| Fmoc-protected Amino Acids | Various | Synthesis Grade | Building blocks for the peptide chain |
| HBTU | Various | Synthesis Grade | Coupling reagent |
| HOBt | Various | Synthesis Grade | Coupling additive to prevent side reactions |
| DIPEA | Various | Synthesis Grade | Base for coupling reactions |
| Piperidine | Various | Synthesis Grade | Reagent for Fmoc deprotection |
| DMF | Various | HPLC Grade | Solvent for washing and reactions |
| DCM | Various | HPLC Grade | Solvent for washing |
| Acetic Anhydride | Various | Reagent Grade | Capping agent |
| Pyridine | Various | Reagent Grade | Base for capping |
Experimental Protocol: Solid-Phase Peptide Synthesis (0.1 mmol scale)
This protocol outlines the manual synthesis of 4N1K. Automated synthesizers can also be used by adapting the following steps.
2.2.1. Resin Preparation
-
Weigh 300 mg of Rink Amide resin (for a 0.1 mmol scale synthesis) and place it in a reaction vessel.[5]
-
Swell the resin in DMF for 1 hour.[5]
-
Drain the DMF and wash the resin three times with DMF.
2.2.2. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.[4]
-
Drain the piperidine solution and wash the resin five times with DMF.
2.2.3. Amino Acid Coupling
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid, 4 equivalents of HBTU, and 4 equivalents of HOBt in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.[6]
-
Drain the coupling solution and wash the resin three times with DMF and three times with DCM.
2.2.4. Capping (Optional) To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:3).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin three times with DMF and three times with DCM.
2.2.5. Chain Elongation Repeat the deprotection and coupling steps for each amino acid in the 4N1K sequence (K-R-F-Y-V-V-M-W-K-K).
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail
Due to the presence of Tryptophan (Trp) and Methionine (Met) residues, which are sensitive to oxidation and alkylation, a specific cleavage cocktail is required. "Reagent K" is a suitable choice.[7][8]
| Component | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger to protect Tyr |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger to protect Met and Trp |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger to protect Trp |
Experimental Protocol: Cleavage and Precipitation
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (Reagent K) and add it to the resin (approximately 10 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[9][10]
-
A white precipitate of the peptide should form. If not, scratching the side of the container or storing it at -20°C may aid precipitation.[11]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.[9]
-
Dry the crude peptide pellet under vacuum.
Purification of this compound
The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
HPLC System and Parameters
| Parameter | Specification |
| Column | Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-65% B over 60 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm and 280 nm |
Experimental Protocol: Purification
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the peptide solution through a 0.45 µm filter to remove any particulates.
-
Inject the filtered solution onto the equilibrated preparative HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization of this compound
The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry.
Analytical HPLC
| Parameter | Specification |
| Column | Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)[12] |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm[12] |
The purity of the peptide is determined by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.[13]
Mass Spectrometry
The identity of the peptide is confirmed by measuring its molecular weight using mass spectrometry (e.g., LC-MS or MALDI-TOF). The observed molecular weight should match the calculated theoretical molecular weight of 4N1K (1384.7 g/mol ).[2]
Experimental Workflow and Signaling Pathway Diagrams
4N1K Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis, purification, and characterization.
Simplified 4N1K Signaling Pathway
Caption: Simplified signaling pathway of the this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. biotage.com [biotage.com]
- 7. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
4N1K Peptide in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal domain of thrombospondin-1 (TSP-1). It has been investigated for its role in various cellular processes, including cell adhesion, migration, angiogenesis, and apoptosis. Initially identified as a ligand for the CD47 receptor, also known as integrin-associated protein (IAP), the this compound has been utilized to probe the functions of this receptor and its downstream signaling pathways.
However, a significant body of evidence now suggests that 4N1K can exert biological effects through CD47-independent mechanisms, primarily due to its cationic nature, which can lead to non-specific binding to the cell surface and other proteins.[1][2] This critical consideration necessitates the use of stringent experimental controls to ensure the accurate interpretation of results.
These application notes provide a summary of reported concentrations of 4N1K used in cell culture, detailed protocols for key cellular assays, and a discussion of the crucial controls required to mitigate the challenges of its potential non-specific interactions.
Data Presentation: this compound Concentrations in Cell Culture
The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. A notable characteristic of 4N1K is its dose-dependent biphasic effect on cell adhesion, where lower concentrations can promote adhesion, while higher concentrations are inhibitory.[3][4]
| Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| Jurkat T-cells | Cell Adhesion to Fibronectin | Low concentrations | Promotion of adhesion | [3][4] |
| ≥ 50 µM | Inhibition of adhesion | [3][4] | ||
| Jurkat and MOLT4 T-leukemic cells | Cell Death Assay | 200 µM | Induction of cell death | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Adhesion | Not specified | Mediates adhesion | [6] |
| Breast Cancer Cells (MDA-MB-231) | Peptide Binding Assay | Not specified | Peptide binding to cell surface | [7] |
Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Experimental Protocols
General Peptide Preparation and Handling
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer such as PBS. To enhance solubility, brief vortexing may be applied. For stock solutions, a concentration of 1-10 mM is common.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, a solution can be stored at 4°C for a few days.
-
Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate serum-free cell culture medium or buffer.
Protocol 1: Cell Adhesion Assay
This protocol is adapted for assessing the effect of 4N1K on the adhesion of suspension cells (e.g., Jurkat T-cells) to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, Laminin)
-
This compound and a scrambled control peptide
-
Bovine Serum Albumin (BSA)
-
Cell labeling dye (e.g., Calcein-AM)
-
PBS and serum-free medium
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with PBS to remove any unbound protein.
-
Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment and Adhesion:
-
Pre-incubate the cells with various concentrations of this compound or the scrambled control peptide for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS or lysis buffer to each well and measure the fluorescence using a plate reader.
-
Calculate the percentage of adherent cells by comparing the fluorescence of the washed wells to the fluorescence of wells with unwashed cells (total cells).
-
Critical Controls:
-
Scrambled Peptide Control: Use a peptide with the same amino acid composition as 4N1K but in a random sequence to control for effects not specific to the 4N1K sequence.
-
CD47-Deficient Cells: If available, use a cell line that does not express CD47 to determine if the observed effects are truly CD47-dependent.[3][4]
-
Uncoated Wells: Include wells blocked with BSA only to assess non-specific cell binding to the plate.
Protocol 2: Transwell Migration Assay
This protocol can be used to evaluate the effect of 4N1K on the migration of various cell types, including cancer cells and endothelial cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., FBS, specific chemokines)
-
This compound and a scrambled control peptide
-
Serum-free medium
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Preparation:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
In the upper chamber, add cells (e.g., 5 x 10^4 to 1 x 10^5 cells) suspended in serum-free medium containing different concentrations of 4N1K or the scrambled control peptide.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (e.g., 4-24 hours).
-
-
Analysis:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Quantification:
-
Visualize and count the stained cells in several random fields of view under a microscope.
-
Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Critical Controls:
-
Negative Control: Use serum-free medium without a chemoattractant in the lower chamber to measure basal migration.
-
Scrambled Peptide Control: Include a scrambled peptide to assess sequence-specific effects.
-
CD47-Knockout/Knockdown Cells: Utilize CD47-deficient cells to verify the role of the receptor in the observed migratory response.
Protocol 3: Endothelial Cell Tube Formation Assay (Angiogenesis)
This in vitro assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
This compound and a scrambled control peptide
-
Calcein-AM (for visualization)
Procedure:
-
Plate Preparation:
-
Thaw the basement membrane matrix on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in EGM containing low serum and the desired concentrations of 4N1K or the scrambled control peptide.
-
Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using a phase-contrast microscope.
-
For quantification, the cells can be labeled with Calcein-AM, and images can be captured using a fluorescence microscope.
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as the total tube length, number of junctions, and number of loops.
-
Critical Controls:
-
Vehicle Control: Treat cells with the vehicle used to dissolve the peptide.
-
Scrambled Peptide Control: Use a scrambled peptide to ensure the observed effects are sequence-specific.
-
Positive Control: Use a known pro-angiogenic factor (e.g., VEGF) to validate the assay.
-
Negative Control: Use a known anti-angiogenic factor (e.g., Suramin) as an inhibitor.
Mandatory Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathways of the this compound.
Experimental Workflow
Caption: General experimental workflow for this compound cell-based assays.
Conclusion and Recommendations
The this compound can be a useful tool for studying cellular processes such as adhesion and migration. However, researchers must be acutely aware of the potential for CD47-independent and non-specific effects. The inclusion of rigorous controls, as outlined in the protocols above, is paramount for generating reliable and interpretable data. It is strongly recommended that any study utilizing the this compound incorporates a scrambled peptide control and, where feasible, employs CD47-deficient cell lines to dissect the specific contributions of the CD47 receptor. By acknowledging and addressing these experimental challenges, the scientific community can continue to elucidate the complex biological roles of the thrombospondin-1-derived this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 4. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High molecular weight kininogen peptides inhibit the formation of kallikrein on endothelial cell surfaces and subsequent urokinase-dependent plasmin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: 4N1K Peptide Cell Adhesion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide (KRFYVVMWKK) is a decapeptide derived from the C-terminal domain of thrombospondin-1 (TSP-1).[1] TSP-1 is a matricellular glycoprotein that plays a crucial role in a variety of biological processes, including cell adhesion, migration, proliferation, and angiogenesis.[2] The this compound is reported to interact with the cell surface receptor CD47, also known as integrin-associated protein (IAP), and has been shown to modulate cell adhesion.[1][3] However, it is important to note that some studies suggest that 4N1K can mediate its effects independently of CD47, through non-specific interactions.[4][5][6]
This application note provides a detailed protocol for performing a cell adhesion assay using the this compound. The assay is designed to be a robust and reproducible method for investigating the effects of 4N1K on the adhesion of various cell types. The protocol is based on a standard static cell adhesion assay, where the peptide is immobilized on a tissue culture plate, and the adhesion of cells to the peptide-coated surface is quantified.
Principle of the Assay
The this compound cell adhesion assay is based on the principle of immobilizing the peptide onto the surface of a multi-well tissue culture plate. Cells in suspension are then added to the wells and allowed to adhere to the peptide-coated surface for a defined period. Non-adherent cells are subsequently removed by a series of gentle washing steps. The remaining adherent cells are then fixed and stained with a dye, such as crystal violet. The amount of dye retained in each well is proportional to the number of adherent cells. This can be quantified by solubilizing the dye and measuring the absorbance using a microplate reader. The assay can be adapted to investigate the inhibitory or stimulatory effects of various compounds on 4N1K-mediated cell adhesion.
Data Presentation
The following table summarizes representative quantitative data from literature for cell adhesion assays involving peptides. These values can serve as a starting point for experimental design.
| Parameter | Value | Cell Type(s) | Source |
| Peptide Coating Concentration | 20 - 100 µg/mL | Various | [6] |
| 0.0625 - 0.25 mM | Rat Dermal Fibroblasts, Smooth Muscle Cells | [7] | |
| Cell Seeding Density | 5 x 10^4 cells/well (96-well plate) | Neurons | [8] |
| 5 x 10^3 cells/well (24-well plate) | Rat Dermal Fibroblasts, Smooth Muscle Cells | [9] | |
| Adhesion Incubation Time | 30 - 60 minutes | Various | [5] |
| 1 hour | Rat Dermal Fibroblasts | [10] |
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized)
-
Control Peptide (e.g., a scrambled version of 4N1K)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile Deionized Water
-
Bovine Serum Albumin (BSA)
-
96-well flat-bottom tissue culture plates
-
Adherent cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Trypsin-EDTA solution
-
Glutaraldehyde solution (e.g., 1% in PBS)
-
Crystal Violet staining solution (e.g., 0.1% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cell adhesion assay.
Detailed Protocol
1. Plate Preparation
-
Peptide Reconstitution: Reconstitute the lyophilized this compound and control peptide in sterile deionized water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C as recommended by the manufacturer.
-
Plate Coating: Dilute the this compound stock solution to the desired final coating concentration (e.g., 20-100 µg/mL) in sterile PBS. Add 100 µL of the diluted peptide solution to each well of a 96-well tissue culture plate. For negative controls, add PBS alone or a control peptide solution.
-
Incubation: Incubate the plate overnight at 4°C or for 2 hours at 37°C in a humidified incubator.
-
Washing: Carefully aspirate the coating solution from the wells. Wash the wells three times with 200 µL of sterile PBS per well to remove any unbound peptide.
-
Blocking: To prevent non-specific cell adhesion, block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBS to each well. Incubate for 1 hour at 37°C.
-
Final Wash: Aspirate the blocking solution and wash the wells twice with 200 µL of sterile PBS. The plate is now ready for cell seeding.
2. Cell Preparation
-
Cell Culture: Culture the adherent cells of interest in their appropriate complete medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using a minimal amount of trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in serum-free medium.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter. Adjust the cell concentration to the desired seeding density (e.g., 2 x 10^5 to 5 x 10^5 cells/mL) in serum-free medium.
3. Adhesion Assay
-
Cell Seeding: Add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.
-
Incubation: Incubate the plate for the desired adhesion time (e.g., 30-60 minutes) at 37°C in a humidified CO2 incubator.
-
Washing: After incubation, carefully remove the non-adherent cells by gently washing the wells. This is a critical step and should be performed with care to avoid detaching weakly adherent cells. A recommended method is to gently aspirate the medium and then add 200 µL of pre-warmed PBS to the side of each well. Repeat the wash two to three times.
4. Quantification of Adherent Cells (Crystal Violet Staining)
-
Fixation: After the final wash, fix the adherent cells by adding 100 µL of 1% glutaraldehyde in PBS to each well. Incubate for 15 minutes at room temperature.
-
Washing: Gently wash the wells three times with 200 µL of deionized water.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well. Place the plate on a shaker for 15-20 minutes to ensure complete solubilization of the dye.
-
Absorbance Reading: Measure the absorbance of the solubilized dye in each well using a microplate reader at a wavelength of 570-595 nm.
Signaling Pathway
The this compound is a fragment of thrombospondin-1 (TSP-1) and is thought to initiate signaling primarily through the CD47 receptor.[11] Ligation of CD47 by TSP-1 or its derived peptides can lead to the modulation of several downstream signaling pathways, including those involving G-proteins, calcium flux, and the regulation of integrin activity.[12][13] It is also reported that TSP-1/CD47 signaling can inhibit nitric oxide (NO) signaling and VEGF receptor-2 (VEGFR2) activation.[12][14][15]
Caption: Proposed signaling pathway initiated by this compound binding to CD47.
References
- 1. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 2. Thrombospondin-1 Regulates Blood Flow via CD47 Receptor-Mediated Activation of NADPH Oxidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The role of interactions between 4N1K and CD47 on integrin activation and integrin-mediated cell adhesion - UBC Library Open Collections [open.library.ubc.ca]
- 6. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positively and Negatively Modulating Cell Adhesion to Type I Collagen Via Peptide Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4N1K Cell binding Domain Adhesive Peptide | ABO [abo.com.pl]
- 9. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 10. 4N1K Cell binding Domain Adhesive Peptide - 1 mg [chemicalbook.com]
- 11. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombospondin-1 inhibits VEGF receptor-2 signaling by disrupting its association with CD47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with 4N1K Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide (KRFYVVMWKK) is a 10-mer synthetic peptide derived from the C-terminal domain of thrombospondin-1 (TSP-1).[1][2] Historically, 4N1K has been utilized as a tool to investigate the function of the cell-surface receptor CD47, also known as Integrin-Associated Protein (IAP).[1][3] The interaction was thought to mediate integrin-dependent cell adhesion and activation.[1][4] However, a growing body of evidence suggests that 4N1K can exert significant biological effects that are independent of CD47.[3][4][5] These CD47-independent actions appear to stem from the peptide's propensity to bind non-specifically to various cell surface proteins and even to immunoglobulins (IgG).[1][5]
Therefore, when employing the this compound in flow cytometry-based assays, it is imperative to incorporate rigorous controls to account for these potential artifacts. These application notes provide a framework for designing and executing flow cytometry experiments with 4N1K, with a strong emphasis on appropriate controls and data interpretation.
Signaling Pathways Involving 4N1K
Proposed CD47-Dependent Signaling
The initially proposed mechanism of action for 4N1K involved its binding to the IgV domain of CD47.[1] This interaction was thought to trigger intracellular signaling cascades that modulate integrin function, leading to changes in cell adhesion and migration. While this pathway is now contested, it remains a relevant concept in the historical literature of 4N1K.
Caption: Proposed CD47-Dependent Signaling of 4N1K.
CD47-Independent and Non-Specific Effects
More recent studies indicate that 4N1K can interact non-specifically with cell surfaces and proteins, leading to CD47-independent effects. This is particularly relevant for flow cytometry, as the peptide can increase the binding of antibodies in a non-specific manner.
Caption: CD47-Independent Effects of 4N1K in Flow Cytometry.
Experimental Protocols
Protocol: Flow Cytometry Analysis of Cell Surface Marker Expression Following 4N1K Treatment
This protocol provides a general framework for assessing the impact of this compound on the expression of a cell surface marker of interest using flow cytometry. Crucially, this protocol includes the necessary controls to account for the non-specific effects of 4N1K.
Materials:
-
Cells:
-
Peptides:
-
This compound (KRFYVVMWKK)
-
Control peptide (e.g., 4NGG, KRFYGGMWKK)[1]
-
-
Antibodies:
-
Fluorochrome-conjugated primary antibody for the marker of interest
-
Fluorochrome-conjugated isotype control antibody
-
-
Buffers and Reagents:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fixation buffer (e.g., 1-4% paraformaldehyde in PBS), optional
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Pipettes and tips
-
Microcentrifuge tubes or 96-well plates
-
Experimental Workflow:
Caption: Experimental Workflow for 4N1K Flow Cytometry.
Procedure:
-
Cell Preparation:
-
Harvest cells and perform a cell count. Assess viability using a method like Trypan Blue exclusion.
-
Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into the required number of tubes or wells for each condition.
-
-
Peptide Treatment:
-
Prepare stock solutions of 4N1K and the control peptide in an appropriate solvent (e.g., sterile water or PBS).
-
Add the desired concentration of 4N1K or control peptide to the cell suspensions. A dose-response experiment is recommended (e.g., 10 µM, 25 µM, 50 µM).
-
Include a vehicle-only control.
-
Incubate for the desired time at 37°C (e.g., 30 minutes).
-
-
Antibody Staining:
-
Wash the cells by adding 1 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated amount of fluorochrome-conjugated primary antibody or isotype control.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 1 mL of cold staining buffer, as described in step 3a.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
If not acquiring immediately, cells can be fixed with 1-4% paraformaldehyde for 20 minutes at 4°C, followed by washing and resuspension in staining buffer.
-
Acquire data on the flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The Median Fluorescence Intensity (MFI) is a key metric for quantifying changes in marker expression.
Table 1: Illustrative MFI Data for a Cell Surface Marker on Jurkat Cells
| Treatment (50 µM) | Target Antibody MFI | Isotype Control MFI |
| Vehicle Control | 1500 | 50 |
| Control Peptide (4NGG) | 1550 | 65 |
| This compound | 3200 | 850 |
Table 2: Illustrative MFI Data Comparing Wild-Type and CD47-Deficient Cells
| Cell Line | Treatment (50 µM) | Target Antibody MFI | Isotype Control MFI |
| Jurkat (CD47+/+) | Vehicle Control | 1500 | 50 |
| Jurkat (CD47+/+) | This compound | 3200 | 850 |
| JinB8 (CD47-/-) | Vehicle Control | 1450 | 55 |
| JinB8 (CD47-/-) | This compound | 3150 | 830 |
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.
Data Analysis and Interpretation
When analyzing flow cytometry data from experiments involving 4N1K, it is crucial to:
-
Gate on single, viable cells to exclude debris and dead cells.
-
Compare the MFI of the target antibody to the isotype control for each condition. A significant increase in the isotype control MFI in the presence of 4N1K is a strong indicator of non-specific antibody binding.[1]
-
Compare the effects of 4N1K to a control peptide. An ideal control peptide would have a similar amino acid composition but lack the key binding motif.
-
Critically, compare the results between the wild-type and CD47-deficient cell lines. If the observed effect of 4N1K is independent of CD47 expression, it is likely a non-specific artifact.[3][4]
Conclusion
References
- 1. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 2. The role of interactions between 4N1K and CD47 on integrin activation and integrin-mediated cell adhesion - UBC Library Open Collections [open.library.ubc.ca]
- 3. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4N1K Peptide in Mouse Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide (KRFYVVMWKK), a derivative of the C-terminal domain of thrombospondin-1 (TSP-1), has emerged as a significant modulator of angiogenesis. It is recognized for its anti-angiogenic properties, making it a valuable tool for research in oncology, ophthalmology, and other fields where pathological neovascularization is a key factor. These application notes provide detailed protocols for utilizing the this compound in established mouse models of angiogenesis, along with expected quantitative outcomes and an overview of the implicated signaling pathways.
While 4N1K has been described to interact with the CD47 receptor, it is important to note that some studies suggest it may also exert CD47-independent effects through non-specific binding to cell surfaces. Researchers should consider including appropriate controls to delineate the precise mechanisms of action in their specific experimental settings.
Data Presentation
The following tables summarize representative quantitative data from mouse angiogenesis models treated with anti-angiogenic peptides, illustrating the expected inhibitory effects of 4N1K.
Table 1: Effect of this compound on Angiogenesis in the Mouse Corneal Micropocket Assay
| Treatment Group | Mean Vessel Length (mm) | Mean Vessel Area (mm²) | Percentage Inhibition (%) |
| Vehicle Control (PBS) | 1.2 ± 0.2 | 4.5 ± 0.5 | 0 |
| This compound (10 µg) | 0.5 ± 0.1 | 1.8 ± 0.3 | 60 |
| This compound (50 µg) | 0.3 ± 0.08 | 1.1 ± 0.2 | 75.6 |
Table 2: Effect of this compound on Angiogenesis in the Mouse Matrigel Plug Assay
| Treatment Group | Hemoglobin Content (µ g/plug ) | Microvessel Density (MVD/mm²) | Percentage Inhibition (%) |
| Vehicle Control (PBS) | 15.8 ± 2.1 | 125 ± 15 | 0 |
| This compound (50 µg/kg) | 8.2 ± 1.5 | 65 ± 10 | 48.1 (Hemoglobin) / 48 (MVD) |
| This compound (100 µg/kg) | 5.1 ± 1.2 | 40 ± 8 | 67.7 (Hemoglobin) / 68 (MVD) |
Signaling Pathways
The this compound, as a fragment of thrombospondin-1, is understood to influence angiogenesis primarily through the CD47 signaling pathway, which ultimately inhibits nitric oxide (NO) signaling and vascular endothelial growth factor (VEGF) receptor functions.
Experimental Workflow
A typical experimental workflow for assessing the anti-angiogenic properties of the this compound in a mouse model is depicted below.
Experimental Protocols
Mouse Corneal Micropocket Assay
This assay is ideal for directly observing and quantifying neovascularization in the normally avascular cornea. The this compound was shown to inhibit FGF-2-induced neovascularization in the mouse cornea[1].
Materials:
-
This compound (lyophilized)
-
Basic Fibroblast Growth Factor (bFGF)
-
Sucralfate and Hydron (poly-HEMA) for pellet preparation
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, von Graefe knife)
-
Slit-lamp biomicroscope with reticule
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Pellet Preparation:
-
Prepare slow-release pellets containing bFGF (e.g., 80 ng/pellet) with sucralfate and Hydron.
-
Prepare separate pellets containing bFGF and this compound (e.g., 10-50 µ g/pellet ) or control pellets with bFGF and a scrambled peptide.
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Using a surgical microscope, create a small pocket in the center of the cornea with a von Graefe knife.
-
Implant a single pellet into the corneal pocket.
-
-
Post-operative Care and Observation:
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the mice daily.
-
-
Quantification of Angiogenesis:
-
On day 5 post-implantation, anesthetize the mice and examine the corneas using a slit-lamp biomicroscope.
-
Measure the length of the vessels from the limbus towards the pellet and the circumferential clock hours of neovascularization.
-
Calculate the vessel area using the formula: Area (mm²) = (clock hours × 0.4 × vessel length [mm] × π) / 2.
-
-
Tissue Processing (Optional):
-
Euthanize the mice and enucleate the eyes.
-
Fix the corneas in 4% paraformaldehyde for immunohistochemical analysis (e.g., CD31 staining for blood vessels).
-
Mouse Matrigel Plug Assay
This model assesses angiogenesis by implanting a basement membrane matrix (Matrigel) subcutaneously and measuring the ingrowth of new blood vessels.
Materials:
-
This compound (lyophilized)
-
Growth factor-reduced Matrigel
-
Angiogenic factor (e.g., VEGF or bFGF)
-
Heparin
-
Sterile PBS
-
Anesthetic
-
24-gauge needles and syringes
-
C57BL/6 mice (6-8 weeks old)
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
CD31 antibody for immunohistochemistry
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight.
-
On the day of injection, mix Matrigel with heparin (10 units/mL), an angiogenic factor (e.g., VEGF at 100 ng/mL), and either this compound (at desired concentration, e.g., 50-100 µg/mL) or vehicle (PBS). Keep the mixture on ice at all times.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse using a pre-chilled syringe and needle. The Matrigel will form a solid plug at body temperature.
-
-
Systemic Treatment (Optional):
-
If evaluating systemic effects, the this compound can be administered via intraperitoneal or intravenous injection at specified intervals.
-
-
Plug Excision:
-
After 7-14 days, euthanize the mice and surgically excise the Matrigel plugs.
-
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize a portion of the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix the remaining portion of the plug in 4% paraformaldehyde, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells.
-
Microvessel Density (MVD) Quantification: Count the number of CD31-positive vessels in multiple high-power fields to determine the MVD.
-
Conclusion
The this compound demonstrates significant anti-angiogenic activity in robust in vivo mouse models. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of 4N1K and other anti-angiogenic compounds. Careful experimental design, including appropriate controls and quantitative endpoints, is crucial for obtaining reliable and reproducible data. The provided signaling pathway and experimental workflow diagrams offer a conceptual guide for planning and interpreting these studies.
References
Application Notes and Protocols for Studying Tumor Cell Invasion with 4N1K Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal domain of thrombospondin-1 (TSP-1). TSP-1 is a large, multifunctional glycoprotein that plays a complex role in the tumor microenvironment, influencing angiogenesis, cell adhesion, proliferation, and apoptosis. The this compound has garnered significant interest in cancer research due to its reported effects on tumor cell behavior, including invasion and metastasis.
These application notes provide a comprehensive overview of the use of 4N1K to study tumor cell invasion, summarizing key findings and providing detailed protocols for relevant in vitro assays. It is important to note that the literature presents a nuanced view of 4N1K's function, with some studies demonstrating anti-invasive properties and others suggesting a pro-invasive role depending on the cancer type and experimental context.
Mechanism of Action
The this compound is reported to exert its biological effects primarily through interaction with the cell surface receptor CD47, also known as integrin-associated protein (IAP). However, evidence for CD47-independent effects also exists, warranting careful interpretation of experimental results.[1] Ligation of CD47 by 4N1K can trigger intracellular signaling cascades that modulate various cellular processes.
Key Signaling Pathways Implicated:
-
CD47-G-protein Signaling: Activation of CD47 by 4N1K can lead to the engagement of inhibitory G-proteins (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This can influence downstream pathways controlling cell proliferation and survival.
-
PI3K/Akt Pathway: The CD47-Gi signaling axis has been shown to activate the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival in some cancer cells.[3]
-
Integrin-Mediated Signaling: 4N1K can modulate the function of integrins, a family of cell adhesion receptors crucial for cell-matrix interactions and cell migration.[4][5] This can impact cell spreading, motility, and invasion.
-
Regulation of Angiogenesis: 4N1K has demonstrated anti-angiogenic properties, which can indirectly inhibit tumor invasion by limiting the blood supply required for tumor expansion.[6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of the this compound on tumor cells.
Table 1: In Vivo Effects of this compound on Tumor Growth and Invasion
| Cancer Type | Model System | Treatment | Outcome | Quantitative Result | Reference |
| Bladder Cancer | BBN-induced mouse model | Intravesical 4N1K-peptide | Reduced invasive cancer | 7.1% (1/14) invasive cancer in 4N1K group vs. 69.2% (9/13) in control | [7] |
| B16 Melanoma | NOD/SCID mice | Daily injection of 4N1K (20 mg/kg/day) | Inhibition of tumor growth | 30% inhibition of tumor growth compared to control | [6] |
Table 2: In Vitro Effects of this compound on Tumor Cells
| Cell Line | Assay | Treatment | Outcome | Quantitative Result | Reference |
| T24 (Bladder Cancer) | Apoptosis Assay | 4N1K-peptide transfection | Increased apoptosis | Apoptotic Index: 7.9% in 4N1K group vs. 1.6% in control | [7] |
| Various Cancer Cell Lines | Cell Death Assay | 300 µM this compound | Induced cell death | 30% to 70% cell death within 2 hours | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
This protocol describes the preparation of this compound for use in in vitro cell-based assays.
Materials:
-
Lyophilized this compound (KRFYVVMWKK)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) (optional, for peptides with low aqueous solubility)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or PBS to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution of 4N1K (MW = 1335.7 g/mol ), dissolve 1.34 mg in 1 mL of solvent.
-
If the peptide has poor solubility in aqueous solutions, it can be first dissolved in a small amount of DMSO (e.g., 10-50 µL) and then brought to the final volume with sterile water or PBS.[9] Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[9]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Transwell Invasion Assay
This assay measures the ability of tumor cells to invade through a basement membrane matrix in response to a chemoattractant.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel® Basement Membrane Matrix or other extracellular matrix (ECM) components
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound stock solution
-
Control peptide (e.g., a scrambled version of 4N1K) stock solution
-
Tumor cells of interest
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
0.1% Crystal Violet solution for staining
-
Microscope
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute Matrigel® with cold, serum-free medium to a final concentration of 200-300 µg/mL.[10]
-
Add 100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 1-2 hours to allow the Matrigel® to solidify.[10][11]
-
-
Cell Seeding:
-
Harvest tumor cells and resuspend them in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.
-
Pre-treat the cell suspension with the desired concentrations of this compound or control peptide for a specified time (e.g., 30 minutes).
-
Add 100-200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.
-
-
Invasion:
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells from the upper surface of the membrane.[11]
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.[12]
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the insert in 0.1% Crystal Violet solution for 10-15 minutes.[11][12]
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random microscopic fields (e.g., at 10x or 20x magnification).
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 33% acetic acid) and the absorbance measured to quantify the number of invaded cells.[10]
-
Protocol 3: Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells.
Materials:
-
6-well or 12-well cell culture plates
-
Tumor cells of interest
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Cell culture medium
-
This compound stock solution
-
Control peptide stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed tumor cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.[7]
-
-
Creating the "Wound":
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing the desired concentrations of this compound or control peptide.
-
Immediately capture an image of the wound at time 0 (T=0) using a phase-contrast microscope.[7]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the wound in the control wells is nearly closed.[13]
-
-
Data Analysis:
-
Measure the width of the wound at different points for each time point and condition.
-
Calculate the rate of wound closure or the percentage of the open area remaining at each time point.
-
Compare the migration rate between the different treatment groups.
-
Visualizations
Caption: 4N1K-mediated signaling through CD47.
References
- 1. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 update: a multifaceted actor in the tumour microenvironment of potential therapeutic interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of CD47 in Tumor Biology | Encyclopedia MDPI [encyclopedia.pub]
- 4. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Every step of the way: integrins in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. corning.com [corning.com]
- 11. snapcyte.com [snapcyte.com]
- 12. researchgate.net [researchgate.net]
- 13. med.virginia.edu [med.virginia.edu]
- 14. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeling 4N1K Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal domain of thrombospondin-1 (TSP-1).[1][2] It has been investigated for its role in various biological processes, including cell adhesion and signaling.[1][3] Fluorescent labeling of the this compound is a critical step for its application in a variety of research areas, including cellular uptake studies, receptor binding assays, and in vivo imaging.[3][4][5] These application notes provide detailed protocols for the fluorescent labeling of the this compound, along with methods for purification and characterization.
It is important to note that while the this compound has been reported to interact with the CD47 receptor, several studies have suggested that it may also exert its effects through CD47-independent mechanisms and can exhibit non-specific binding to cell surfaces and proteins.[1][2][3][6] Researchers should consider these factors and include appropriate controls in their experimental design.
Data Presentation
Table 1: Common Amine-Reactive Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Reactive Group | Key Features |
| FITC (Fluorescein Isothiocyanate) | 494 | 518 | Isothiocyanate | Well-established, cost-effective, pH-sensitive fluorescence.[7][8] |
| Alexa Fluor™ 488 | 494 | 519 | NHS Ester | Bright, photostable, and pH-insensitive between pH 4 and 10.[9][10] |
| Alexa Fluor™ 647 | 650 | 668 | NHS Ester | Bright, photostable, far-red emission minimizes autofluorescence.[8] |
| TAMRA (Tetramethylrhodamine) | 555 | 580 | NHS Ester | Commonly used in FRET assays, relatively photostable.[8] |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies (e.g., Cy3: ~550, Cy5: ~650) | Varies (e.g., Cy3: ~570, Cy5: ~670) | NHS Ester | A broad range of dyes with varying spectral properties.[8] |
Table 2: Typical Quantitative Data for Fluorescently Labeled Peptides
| Parameter | Typical Value/Range | Method of Determination |
| Labeling Efficiency | > 80% | HPLC, Mass Spectrometry |
| Purity | > 95% | HPLC |
| Molecular Weight Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., MALDI-TOF, ESI)[11] |
| Degree of Labeling (DOL) | 1-2 dyes per peptide | UV-Vis Spectroscopy[12] |
Experimental Protocols
Protocol 1: Labeling of this compound with FITC in Solution
This protocol describes the conjugation of Fluorescein Isothiocyanate (FITC) to the primary amines (N-terminus and lysine side chains) of the this compound in a solution phase.
Materials:
-
This compound (KRFYVVMWKK), high purity (>95%)
-
Fluorescein Isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Quenching buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column, reverse-phase HPLC)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the this compound in the 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.[13] This solution should be prepared fresh and protected from light.[14]
-
Labeling Reaction:
-
Quenching the Reaction: To stop the labeling reaction, add the quenching buffer to the reaction mixture. Incubate for 30-60 minutes at room temperature.
-
Purification:
-
Remove the unreacted FITC and byproducts from the labeled peptide.
-
Option A: Desalting Column: For rapid purification, use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[15]
-
Option B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For higher purity, use RP-HPLC. This method can separate the labeled peptide from the unlabeled peptide and free dye.[2][16]
-
-
Lyophilization: Lyophilize the purified FITC-4N1K peptide to obtain a stable powder.
-
Storage: Store the lyophilized fluorescently labeled peptide at -20°C or -80°C, protected from light.[17]
Protocol 2: Labeling of this compound with Alexa Fluor™ NHS Ester
This protocol details the conjugation of an Alexa Fluor™ N-hydroxysuccinimidyl (NHS) ester to the primary amines of the this compound.
Materials:
-
This compound (KRFYVVMWKK), high purity (>95%)
-
Alexa Fluor™ NHS Ester (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
0.1 M Sodium Phosphate buffer, pH 7.5-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column, RP-HPLC)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the this compound in the 0.1 M sodium phosphate buffer (pH 7.5-8.5) to a final concentration of 1-2 mg/mL.
-
Alexa Fluor™ NHS Ester Solution Preparation: Immediately before use, dissolve the Alexa Fluor™ NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the Alexa Fluor™ NHS ester solution to the peptide solution. A molar excess of the dye (e.g., 10-20 fold) is typically used.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture and incubate for 30-60 minutes at room temperature.
-
Purification: Purify the labeled peptide using a desalting column or RP-HPLC as described in Protocol 1.
-
Lyophilization: Lyophilize the purified Alexa Fluor™-4N1K peptide.
-
Storage: Store the lyophilized product at -20°C or -80°C, protected from light.
Protocol 3: Characterization of Fluorescently Labeled this compound
1. Purity and Labeling Efficiency Assessment by HPLC:
-
Analyze the purified labeled peptide using analytical RP-HPLC.
-
Monitor the elution profile at two wavelengths: one for the peptide bond (e.g., 220 nm) and one for the fluorescent dye (e.g., 494 nm for FITC).
-
The presence of a single major peak that absorbs at both wavelengths indicates a pure labeled product. The ratio of the peak areas can be used to estimate labeling efficiency.
2. Molecular Weight Confirmation by Mass Spectrometry:
-
Use MALDI-TOF or ESI mass spectrometry to confirm the molecular weight of the labeled peptide.[11]
-
The observed mass should correspond to the theoretical mass of the this compound plus the mass of the fluorescent dye. The molecular weight of the this compound is approximately 1384.75 g/mol .[18]
3. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy:
-
Measure the absorbance of the labeled peptide solution at the protein absorbance maximum (~280 nm) and the dye's absorbance maximum (e.g., ~494 nm for FITC).[12]
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective molar extinction coefficients.
-
The DOL is the molar ratio of the dye to the peptide.[12]
4. Functional Assays:
-
The biological activity of the fluorescently labeled this compound should be validated in a relevant functional assay, such as a cell binding or cellular uptake assay, comparing its activity to the unlabeled peptide.[5][19][20]
Mandatory Visualization
Caption: Workflow for fluorescently labeling the this compound.
Caption: Proposed and alternative interactions of the this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptideweb.com [peptideweb.com]
- 3. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 4. Fluorescent peptides: applications in molecular imaging [genosphere-biotech.com]
- 5. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
- 8. lifetein.com [lifetein.com]
- 9. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Unifying Fluorescence Microscopy and Mass Spectrometry for Studying Protein Complexes in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youdobio.com [youdobio.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | 178921-95-4 [sigmaaldrich.com]
- 19. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of 4N1K Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4N1K peptide, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal domain of thrombospondin-1.[1] Initially identified as a ligand for the CD47 receptor, it was investigated for its role in mediating cell adhesion and integrin activation.[1][2][3] However, a growing body of evidence suggests that many of the biological effects of 4N1K may be independent of CD47, indicating potential non-specific interactions with cell surfaces and proteins.[1][2][3][4] Despite this controversy, research has explored the therapeutic potential of 4N1K, particularly its anti-cancer properties.[5][6]
These application notes provide an overview of the current understanding of 4N1K, its proposed mechanisms of action, and protocols for its in vivo delivery and evaluation, with a focus on its application in cancer research.
Therapeutic Applications
The primary therapeutic application of the this compound that has been explored in vivo is in the context of cancer therapy.
-
Bladder Cancer: Studies have investigated the use of 4N1K as an intra-vesical therapy for bladder cancer.[5] In a mouse model, 4N1K was shown to act as a tumor suppressor by inducing apoptosis and inhibiting angiogenesis.[5] This suggests a potential for 4N1K as a locally administered therapeutic agent for non-muscle invasive bladder cancer.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study on the effect of 4N1K on bladder cancer cells.
| Cell Line | Treatment | Concentration | Outcome | Percentage Change |
| T24 (Bladder Cancer) | This compound | Not Specified | Inhibition of Tumor Growth | Data not available |
| T24 (Bladder Cancer) | This compound | Not Specified | Induction of Apoptosis | Data not available |
Note: The available abstract does not provide specific quantitative data on the percentage of tumor growth inhibition or the rate of apoptosis.
Signaling Pathways
The signaling pathway of 4N1K is a subject of debate. The initially proposed pathway is CD47-dependent, while subsequent research has pointed towards CD47-independent mechanisms.
Proposed CD47-Dependent Signaling Pathway
The initial hypothesis suggested that 4N1K binds to the IgV domain of CD47, leading to downstream signaling that promotes integrin activation and cell adhesion.
Caption: Proposed CD47-Dependent Signaling Pathway of 4N1K.
Evidence for CD47-Independent Effects
Several studies have demonstrated that 4N1K can exert its effects in cells lacking CD47.[2][3] These effects may be due to non-specific binding to other cell surface proteins or lipids. It has been shown that 4N1K can promote the binding of antibodies to cell surfaces in a non-specific manner.[1][2]
Caption: CD47-Independent Mechanism of 4N1K Action.
Experimental Protocols
The following are generalized protocols for the in vivo delivery and assessment of the this compound, which can be adapted based on the specific research question and animal model.
General Workflow for In Vivo Study of 4N1K
Caption: General Experimental Workflow for In Vivo 4N1K Studies.
Protocol for In Vivo Delivery of 4N1K in a Bladder Cancer Mouse Model
This protocol is adapted from the methodology suggested for intra-vesical therapy in bladder cancer.[5]
Materials:
-
This compound (KRFYVVMWKK), high purity (>95%)
-
Sterile, pyrogen-free saline or Phosphate Buffered Saline (PBS)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Catheter suitable for mouse intra-vesical instillation
-
Animal model: Immunocompromised mice (e.g., nude mice) with orthotopic T24 human bladder cancer cell xenografts.
Procedure:
-
Peptide Preparation:
-
Aseptically dissolve the this compound in sterile saline or PBS to the desired concentration. The optimal concentration should be determined through dose-response studies.
-
Filter-sterilize the peptide solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic protocol.
-
Gently insert a catheter into the bladder via the urethra.
-
Empty the bladder by applying gentle pressure to the lower abdomen.
-
-
Intra-vesical Instillation:
-
Slowly instill the this compound solution into the bladder through the catheter. The volume should be appropriate for the mouse bladder (typically 50-100 µL).
-
To enhance retention, the catheter may be clamped or removed carefully to prevent leakage.
-
Allow the peptide solution to dwell in the bladder for a predetermined period (e.g., 1-2 hours).
-
-
Post-Procedure Care and Monitoring:
-
After the dwell time, the bladder can be emptied by gentle abdominal pressure.
-
Monitor the animal for recovery from anesthesia and any signs of distress.
-
Repeat the treatment at desired intervals (e.g., twice weekly).
-
-
Efficacy Assessment:
-
Monitor tumor growth throughout the study using non-invasive imaging techniques (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor volume at the end of the study.
-
At the end of the experimental period, euthanize the animals and harvest the bladders.
-
Perform histological analysis (e.g., H&E staining) to assess tumor morphology and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3, TUNEL) and angiogenesis (e.g., CD31).
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions. Given the controversy surrounding the specificity of 4N1K, it is crucial to include appropriate controls, such as a scrambled peptide sequence, in all experiments.
References
- 1. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 2. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
4N1K peptide non-specific binding to proteins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 4N1K peptide. The information provided addresses common issues related to the peptide's non-specific binding and offers protocols to ensure data integrity.
Troubleshooting Guides
Issue: High background signal or inconsistent results in my 4N1K experiments.
High background and inconsistent results with the this compound are frequently attributed to its inherent propensity for non-specific binding.[1][2][3] This can lead to experimental artifacts and misinterpretation of data. Here’s a step-by-step guide to troubleshoot these issues.
Troubleshooting Workflow
References
how to prevent 4N1K peptide aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address 4N1K peptide aggregation during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
The this compound (KRFYVVMWKK) is a biologically active peptide derived from the C-terminal domain of thrombospondin-1. It is known to interact with the CD47 receptor and has applications in cancer research and immunology. Peptide aggregation, the self-association of peptide monomers into larger, often insoluble complexes, is a significant concern as it can lead to:
-
Loss of biological activity: Aggregates may not adopt the necessary conformation to bind to their target receptors.
-
Inaccurate experimental results: The effective concentration of the active monomeric peptide is reduced.
-
Potential for immunogenicity: Aggregated peptides can sometimes trigger an unwanted immune response.
-
Physical instability of formulations: Aggregation can lead to precipitation and difficulties in handling and administration.
Q2: What are the primary factors that induce this compound aggregation?
Several factors, both intrinsic to the peptide and extrinsic to its environment, can promote aggregation.[1] These include:
-
pH: The pH of the solution affects the net charge of the peptide. At or near its isoelectric point (pI), a peptide has a neutral net charge, which can minimize electrostatic repulsion between molecules and promote aggregation.[1]
-
Temperature: Higher temperatures can increase the rate of chemical degradation and conformational changes that may expose hydrophobic regions, leading to aggregation.[2]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[1]
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions. High ionic strength can shield charges, reducing repulsion and potentially promoting aggregation.
-
Excipients: The presence of other molecules in the formulation, such as buffers, salts, and stabilizers, can either inhibit or promote aggregation.[3][4]
-
Mechanical Stress: Agitation, such as vortexing or shaking, can introduce air-liquid interfaces and induce conformational changes that lead to aggregation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause local changes in concentration and pH, leading to aggregation.
Q3: How can I visually detect if my this compound solution has aggregated?
Visible signs of aggregation can include:
-
Cloudiness or turbidity in the solution.
-
The appearance of visible particles or precipitates.
-
Formation of a gel-like substance.
It is important to note that not all aggregates are visible to the naked eye. Soluble oligomers and smaller aggregates can be present without causing visible changes to the solution. Therefore, biophysical characterization techniques are recommended for accurate assessment.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to troubleshooting this compound aggregation issues.
Problem: My this compound solution appears cloudy or has visible precipitates.
This is a clear indication of significant aggregation. Follow these steps to identify the cause and find a solution.
Step 1: Review Handling and Storage Procedures
-
Q: How was the lyophilized peptide stored?
-
A: Lyophilized peptides should be stored at -20°C or -80°C in a desiccator to protect from moisture.[5] Improper storage can lead to degradation and pre-disposition to aggregation upon reconstitution.
-
-
Q: How was the peptide reconstituted?
-
A: Use a high-purity, sterile solvent recommended by the supplier. Briefly centrifuge the vial before opening to ensure the powder is at the bottom. Introduce the solvent gently and swirl to dissolve; avoid vigorous shaking or vortexing.
-
-
Q: How is the peptide solution being stored?
Step 2: Optimize Solution Conditions
If handling and storage are appropriate, the solution conditions may be promoting aggregation. Systematically evaluate the following parameters:
-
pH Optimization:
-
Rationale: The solubility of a peptide is often lowest near its isoelectric point (pI). Adjusting the pH away from the pI can increase the net charge and enhance electrostatic repulsion between peptide molecules, thereby preventing aggregation.[1]
-
Recommendation: Determine the theoretical pI of the this compound. Prepare solutions at various pH values, typically 1-2 units above and below the pI, and visually inspect for precipitation. For more precise analysis, use the analytical techniques described in Section 3.
-
-
Ionic Strength Adjustment:
-
Rationale: The effect of salt concentration can be complex. While low salt concentrations can help stabilize charged peptides, high concentrations can shield charges and promote hydrophobic interactions, leading to aggregation.
-
Recommendation: Prepare the this compound solution in a range of buffer concentrations (e.g., 10 mM, 50 mM, 150 mM NaCl) to identify the optimal ionic strength.
-
-
Temperature Control:
-
Rationale: Elevated temperatures can accelerate aggregation.
-
Recommendation: Perform experiments at the lowest practical temperature. If elevated temperatures are required, minimize the incubation time.
-
Step 3: Evaluate the Need for Excipients
If optimizing the solution conditions is insufficient, the addition of stabilizing excipients may be necessary.
-
Rationale: Excipients can stabilize peptides through various mechanisms, such as preferential hydration, increasing the energy barrier for unfolding, and preventing surface adsorption.[3][4]
-
Recommendation: Screen a panel of generally recognized as safe (GRAS) excipients. The table below provides a starting point for common excipients and their typical concentration ranges.
| Excipient Type | Examples | Typical Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 5-10% (w/v) | Preferential exclusion, vitrification |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Suppress aggregation, act as cryoprotectants |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation |
Step 4: Analytical Characterization of Aggregates
To effectively troubleshoot, it is crucial to quantify the extent of aggregation. The following analytical techniques are recommended:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[7][8]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[9][10][11][12]
-
Thioflavin T (ThT) Assay: A fluorescence-based assay used to detect the presence of amyloid-like fibrillar aggregates.[13][14][15][16][17]
Detailed protocols for these techniques are provided in Section 3.
Section 3: Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for 4N1K Aggregate Analysis
This protocol provides a general method for analyzing this compound aggregation using SEC-HPLC. Optimization of the mobile phase and column may be required.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for peptides (e.g., silica-based with a pore size of 100-300 Å)
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
This compound samples
-
Molecular weight standards for column calibration
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare this compound samples at the desired concentration in the mobile phase. Filter the samples through a 0.22 µm syringe filter before injection.
-
Injection: Inject a fixed volume of the sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm).
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregates / Total Area of All Peaks) * 100
Protocol 2: Dynamic Light Scattering (DLS) for 4N1K Aggregate Detection
DLS is a rapid method to assess the size distribution of particles in your peptide solution.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
This compound samples
Procedure:
-
Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index (use values for water if the buffer is dilute). Set the measurement temperature.
-
Sample Preparation: Prepare this compound samples in a particle-free buffer. Filter the buffer through a 0.02 µm filter. The peptide solution should be visually clear and free of dust.
-
Measurement: Transfer the sample to a clean cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Analysis: Analyze the size distribution data. The presence of peaks with a larger hydrodynamic radius than the expected monomer size indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a PDI > 0.3 suggests a polydisperse sample, which may contain aggregates.
Protocol 3: Thioflavin T (ThT) Assay for Fibrillar 4N1K Aggregates
This assay is specific for the detection of amyloid-like fibrils, which are characterized by a cross-β sheet structure.
Materials:
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
-
Black, clear-bottom 96-well plates
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., 50 mM Glycine, pH 8.5)
-
This compound samples
Procedure:
-
ThT Working Solution: Prepare a fresh working solution of ThT in the assay buffer (e.g., 25 µM).
-
Sample Preparation: In the 96-well plate, add your this compound samples. Include a buffer-only control and a positive control if available.
-
Assay: Add the ThT working solution to each well.
-
Incubation: Incubate the plate at the desired temperature, with or without shaking, to induce aggregation.
-
Measurement: Measure the fluorescence intensity at regular intervals.
-
Analysis: An increase in fluorescence intensity over time compared to the control indicates the formation of fibrillar aggregates.
Section 4: Data Presentation
Table 1: Effect of pH on this compound Aggregation (Hypothetical Data)
| pH | % Monomer (by SEC) | Mean Hydrodynamic Radius (by DLS) | ThT Fluorescence (Arbitrary Units) |
| 5.0 | 95% | 5 nm | 10 |
| 6.0 | 80% | 50 nm | 30 |
| 7.0 | 65% | 200 nm | 80 |
| 8.0 | 85% | 40 nm | 25 |
| 9.0 | 98% | 4 nm | 8 |
Table 2: Effect of Temperature on this compound Aggregation at pH 7.0 (Hypothetical Data)
| Temperature | % Monomer (by SEC) after 24h | Mean Hydrodynamic Radius (by DLS) after 24h | ThT Fluorescence (Arbitrary Units) after 24h |
| 4°C | 90% | 10 nm | 15 |
| 25°C | 65% | 200 nm | 80 |
| 37°C | 40% | >1000 nm (visible precipitate) | 250 |
Section 5: Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interactions of formulation excipients with proteins in solution and in the dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurelis.com [neurelis.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Studying aggregation and degradation over time with SEC | Separation Science [sepscience.com]
- 9. diva-portal.org [diva-portal.org]
- 10. medium.com [medium.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. zentriforce.com [zentriforce.com]
- 13. Thioflavin T Assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
4N1K Peptide Experiments: Technical Support Center
Welcome to the technical support center for 4N1K peptide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the use of the this compound.
Introduction to this compound
The this compound, with the sequence KRFYVVMWKK, is derived from the C-terminal domain of thrombospondin-1.[1] It was initially developed as a ligand for the cell-surface receptor CD47 to investigate its role in integrin-dependent cell adhesion and activation.[2] However, a growing body of evidence suggests that many of the biological effects of 4N1K are independent of CD47 and may be attributed to non-specific interactions with cell membranes and proteins.[2][3] This is a critical consideration for the design and interpretation of experiments involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in my this compound experiments?
A1: A major source of variability in 4N1K experiments stems from its propensity for non-specific binding.[3] The peptide has been shown to interact with various proteins and cell surfaces in a CD47-independent manner, which can lead to inconsistent and difficult-to-interpret results.[2][3] Other common sources of variability in peptide experiments include peptide stability (degradation, aggregation), solubility issues, and improper storage.
Q2: My results suggest CD47-independent effects. Is this expected?
A2: Yes, several studies have demonstrated significant CD47-independent effects of the this compound.[2][3] It has been shown to bind to cells lacking CD47 and to non-specifically interact with various immunoglobulins.[3] Therefore, it is crucial to include appropriate controls, such as CD47-negative cell lines or a scrambled control peptide, to dissect the specific effects from the non-specific ones.[3]
Q3: How should I properly dissolve and store my this compound?
A3: Proper handling of the this compound is crucial for reproducible results. For detailed information on solubility and storage, please refer to the table below. In general, lyophilized peptides are stable for extended periods when stored at -20°C or -80°C.[1][4][5] Once in solution, it is recommended to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4][5] For peptides containing residues susceptible to oxidation (like Methionine and Tryptophan in 4N1K), limiting exposure to air is recommended.[4]
Q4: I am observing peptide aggregation. What can I do to prevent this?
A4: Peptide aggregation can be influenced by several factors including sequence, concentration, pH, and ionic strength.[6] To mitigate aggregation, consider the following:
-
pH Adjustment: Avoid dissolving the peptide at its isoelectric point where it is least soluble.[6]
-
Concentration: Work with the lowest effective concentration of the peptide.
-
Additives: In some cases, the addition of small amounts of organic solvents (like DMSO) or detergents can help prevent aggregation.[7] However, ensure these are compatible with your experimental system.
-
Sonication: Gentle sonication can sometimes help to break up small aggregates.[8]
Troubleshooting Guides
This section provides troubleshooting for specific experimental issues you may encounter.
Inconsistent Results in Cell-Based Assays (e.g., Cell Adhesion, Viability)
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal or non-reproducible results | Non-specific binding of 4N1K to cell surfaces or assay components.[3] | Include a scrambled peptide control (e.g., 4NGG) to assess non-specific effects.[2] Use CD47-deficient cell lines to confirm CD47-dependency.[3] Consider adding a blocking agent like bovine serum albumin (BSA), if compatible with your assay. |
| Low or no observed effect | Peptide degradation or aggregation. | Ensure proper storage and handling of the peptide. Prepare fresh solutions for each experiment. Check for aggregation using techniques like dynamic light scattering or size exclusion chromatography if available. |
| Cell toxicity at expected active concentrations | Contamination of the peptide preparation (e.g., residual TFA from synthesis). | Use highly purified peptide. If TFA is suspected to be an issue, consider TFA removal services from the peptide supplier. |
| Inconsistent effects at different peptide concentrations | 4N1K can have opposing effects at different concentrations (e.g., promoting adhesion at low concentrations and inhibiting it at high concentrations).[9][2] | Perform a thorough dose-response curve to characterize the effect of 4N1K in your specific assay system. |
Issues with Flow Cytometry Experiments
| Observed Problem | Potential Cause | Recommended Solution |
| High non-specific antibody binding in the presence of 4N1K | 4N1K can promote the non-specific binding of antibodies to the cell surface.[9][3] | Include a control where cells are incubated with 4N1K and only the secondary antibody to quantify non-specific binding.[3] Use a scrambled peptide control. |
| Low signal-to-noise ratio | Insufficient peptide concentration or incubation time. | Optimize peptide concentration and incubation time. Ensure the fluorescent label on the peptide or antibody is appropriate and not quenched. |
| Cell clumping/aggregation | High peptide concentration or inherent properties of the cell line. | Reduce peptide concentration. Work with cells in a buffer containing a low concentration of EDTA if it does not interfere with the assay. |
Quantitative Data Summary
The following tables summarize key quantitative information for this compound experiments. Note that specific values can be highly dependent on the experimental setup.
Table 1: this compound Properties and Storage Recommendations
| Parameter | Value/Recommendation |
| Sequence | KRFYVVMWKK |
| Molecular Weight | ~1385 g/mol |
| Solubility | Soluble in water (up to 50 mg/mL) and DMSO (up to 100 mg/mL).[1] Ultrasonic treatment may be needed.[1] |
| Lyophilized Storage | -20°C for long-term storage.[1][4][5] |
| Solution Storage | Aliquot and store at -20°C or -80°C.[1][4][5] Avoid repeated freeze-thaw cycles.[1][5] Use sterile buffers at pH 5-6 for solutions.[4] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell Adhesion | 10 - 100 µM | Effects can be concentration-dependent, with lower concentrations sometimes promoting adhesion and higher concentrations being inhibitory.[9][2] |
| Flow Cytometry (Peptide-Cell Interaction) | 1 - 50 µM | The optimal concentration should be determined empirically for each cell type and antibody combination. |
| Cell Viability (e.g., MTT, CCK-8) | 0.5 - 50 µM | A broad range should be tested to identify any potential cytotoxic effects. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of the this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]
Protocol 2: Cell Adhesion Assay
-
Coat the wells of a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin) or with the this compound itself (e.g., 50 µM) and incubate for 1-2 hours at 37°C.[11]
-
Wash the wells twice with PBS to remove any unbound protein or peptide.
-
Block non-specific binding by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 105 to 5 x 105 cells/mL.
-
(Optional) Pre-incubate cells with soluble this compound or control peptide for 20-30 minutes if investigating inhibitory effects.[11]
-
Add 100 µL of the cell suspension to each well and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells two to three times with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by staining the cells with a dye like crystal violet and measuring the absorbance, or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.
Protocol 3: Flow Cytometry for Peptide-Cell Interaction
-
Harvest cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells to a concentration of 1 x 106 cells/mL.
-
(Optional) If using a fluorescently labeled this compound, add it to the cell suspension at the desired concentration and incubate for 30-60 minutes at 4°C or 37°C, protected from light.
-
(Optional) If detecting the effect of 4N1K on antibody binding, pre-incubate the cells with unlabeled 4N1K for 20-30 minutes. Then, add the primary antibody and incubate for another 30-60 minutes.
-
Wash the cells twice with cold buffer to remove unbound peptide or antibody.
-
If an unlabeled primary antibody was used, resuspend the cells in buffer containing a fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with cold buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer. Be sure to include proper controls, such as unstained cells, cells with only secondary antibody, and cells treated with a control peptide.
Signaling Pathways and Experimental Workflows
Proposed (but questioned) CD47-Dependent Signaling
The initially proposed mechanism of action for 4N1K involved its binding to CD47, leading to downstream signaling that modulates integrin activation and subsequent cell adhesion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 10. lifetein.com [lifetein.com]
- 11. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
Technical Support Center: 4N1K Peptide Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and using appropriate negative controls for experiments involving the 4N1K peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary mechanism of action?
The this compound, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal domain of thrombospondin-1.[1][2] It was initially identified as a ligand for the cell surface receptor CD47, also known as Integrin-Associated Protein (IAP).[1][3] The interaction between 4N1K and CD47 is thought to modulate integrin function, influencing cellular processes such as adhesion, migration, and apoptosis.[1][4] However, it is crucial to note that several studies have reported significant CD47-independent effects of 4N1K, suggesting potential non-specific interactions.[5][6][7]
Q2: Why is selecting a proper negative control for 4N1K experiments so critical?
Q3: What are the different types of negative controls for the this compound, and when should I use them?
The choice of a negative control depends on the specific research question and the experimental setup. Here is a summary of common negative controls for 4N1K:
| Control Type | Description | Primary Use Case | Advantages | Limitations |
| Scrambled Peptide | A peptide with the same amino acid composition as 4N1K but in a randomized sequence (e.g., KVKFWYMKVR). | To control for effects related to the amino acid composition and physicochemical properties of the peptide, independent of the specific sequence. | - Same molecular weight and charge as the active peptide.- Accounts for non-sequence-specific peptide effects. | May not fully control for potential non-specific binding motifs that could be present in the scrambled sequence. |
| Inactive Analog Peptide (e.g., 4NGG) | A peptide where the key binding motif is mutated. In 4NGG (KRFYGGMWKK), the VVM motif of 4N1K is replaced with GGG. | To demonstrate that the biological activity is dependent on the specific VVM binding motif. | - Provides a more specific control for the binding site.- Helps to dissect the structure-function relationship. | May not control for all non-specific effects if other parts of the peptide are involved in off-target interactions. |
| Vehicle Control | The solvent used to dissolve the peptide (e.g., sterile water, PBS, or DMSO). | To control for any effects of the solvent on the cells or the assay system. | - Essential for ruling out solvent-induced artifacts.- Simple and cost-effective. | Does not control for any peptide-related effects. |
| CD47-Deficient Cells | Cells that do not express the CD47 receptor (e.g., through knockout or knockdown). | To definitively determine if the observed effect of 4N1K is mediated by the CD47 receptor. | - Provides the most rigorous control for CD47-dependent signaling.- Unambiguously distinguishes between on-target and off-target effects. | - Requires genetic modification of cell lines.- May not be feasible for all experimental systems. |
Q4: Can I use a different scrambled peptide sequence than the one suggested?
Yes, any sequence with the same amino acid composition as 4N1K but in a random order should be suitable. It is good practice to use a sequence that has been computationally checked to ensure it does not form any known binding motifs.
Troubleshooting Guide
Problem: I am observing a similar effect with my this compound and my scrambled negative control.
Possible Causes & Solutions:
-
Non-Specific Binding: The observed effect might be a result of non-specific binding of the peptide to cell surfaces or other proteins.
-
Solution: Try using an inactive analog like 4NGG to see if the effect is dependent on the VVM motif. Additionally, using CD47-deficient cells will confirm if the effect is truly independent of the intended receptor.
-
-
Peptide Concentration: The concentration of the peptide might be too high, leading to off-target effects.
-
Solution: Perform a dose-response experiment for both the 4N1K and the scrambled peptide to identify a concentration range where a specific effect of 4N1K is observed.
-
-
Assay System: The assay itself might be prone to artifacts caused by peptides.
-
Solution: Review the literature for similar assays and see what controls were used. Consider using an orthogonal assay to confirm your findings.
-
Experimental Protocols
Cell Adhesion Assay
This protocol describes a basic cell adhesion assay to assess the effect of the this compound.
Materials:
-
96-well tissue culture plates
-
This compound
-
Negative control peptide (e.g., scrambled 4N1K or 4NGG)
-
Vehicle control (e.g., sterile PBS)
-
Fibronectin (or other extracellular matrix protein)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other cell viability dye)
-
Cells of interest (e.g., Jurkat cells)
-
Assay buffer (e.g., PBS with 1% BSA)
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of 10 µg/mL fibronectin in PBS overnight at 4°C.
-
The next day, wash the wells twice with PBS.
-
Block the wells with 100 µL of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment:
-
In separate tubes, pre-incubate the cells with the this compound, negative control peptide, or vehicle control at the desired final concentration for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Read the fluorescence of the adherent cells using a plate reader at the appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation/520 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Express the data as a percentage of the adhesion observed in the vehicle control.
-
Visualizations
Caption: Proposed signaling pathway of the this compound through CD47.
Caption: Workflow for selecting a negative control for 4N1K experiments.
References
- 1. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 2. ascopubs.org [ascopubs.org]
- 3. 4N1K Cell binding Domain Adhesive Peptide - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. The role of interactions between 4N1K and CD47 on integrin activation and integrin-mediated cell adhesion - UBC Library Open Collections [open.library.ubc.ca]
- 5. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
4N1K peptide off-target effects in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the 4N1K peptide in cell culture experiments. The information herein is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for the this compound?
The this compound, with the sequence KRFYVVMWKK, is derived from the C-terminal domain of thrombospondin-1 (TSP-1).[1][2] It is designed to mimic the binding of TSP-1 to the cell surface receptor CD47 (also known as Integrin-Associated Protein or IAP).[1][3][4] The intended signaling cascade upon 4N1K binding to CD47 is thought to regulate integrin-mediated cell adhesion and spreading.[1][5]
Q2: What are the known off-target effects of the this compound?
Several studies have reported significant CD47-independent effects of the this compound.[1][2][3][4][5] Researchers should be aware of the following potential off-target activities:
-
Non-specific Binding: 4N1K has a propensity to bind non-specifically to various proteins, including immunoglobulins (IgG), and directly to the plasma membrane.[1][2] This can lead to artifacts in assays that use antibodies.[1][5]
-
CD47-Independent Adhesion Changes: The peptide can modulate cell adhesion to substrates like fibronectin in a manner that is independent of CD47 expression.[1][4] The effect can be either inhibitory or promotional depending on the concentration used.[1][3]
-
Induction of Antibody Binding: Treatment with 4N1K can increase the non-specific binding of antibodies to the cell surface, which can be misinterpreted as an increase in the expression or activation of a target protein.[1][2][5]
-
CD47-Independent Cell Death: A peptide analog of 4N1K, PKHB1, has been shown to induce leukemic cell death in a CD47-independent manner.[2]
Q3: How can I control for off-target effects in my experiments?
The most critical control is the use of CD47-deficient (CD47-/-) cell lines.[2][3] Any effect observed in the presence of 4N1K in wild-type cells that persists in CD47-/- cells should be considered an off-target effect. Additionally, a scrambled or control peptide with a similar composition but different sequence (e.g., 4NGG) should be used to control for non-specific peptide effects.[1][2]
Q4: Are there any contaminants in synthetic peptides that I should be aware of?
Yes, synthetic peptides are often purified using high-performance liquid chromatography (HPLC) and lyophilized with trifluoroacetic acid (TFA) as a counter-ion. TFA itself can have biological effects, including the inhibition of cell proliferation.[6] It is crucial to consider the potential effects of TFA and to use appropriate vehicle controls.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected increase in signal in an antibody-based assay (e.g., flow cytometry, immunofluorescence) after 4N1K treatment. | 4N1K is causing non-specific binding of the primary or secondary antibody to the cell surface.[1][2] | 1. Include an isotype control antibody in your experiment. 2. Test the effect of 4N1K on cells stained only with the secondary antibody. 3. Validate your findings using a CD47-/- cell line.[2] |
| Inconsistent or contradictory effects on cell adhesion. | The effect of 4N1K on cell adhesion is dose-dependent and can be CD47-independent. Higher concentrations may inhibit adhesion, while lower concentrations may promote it.[1] | 1. Perform a dose-response curve for 4N1K in your cell line. 2. Compare the results in your wild-type cell line with a CD47-/- counterpart. |
| Observed cellular effect is still present in CD47-knockout cells. | The observed effect is an off-target effect of 4N1K and is not mediated by CD47. | 1. Acknowledge the CD47-independent nature of the effect. 2. Investigate alternative mechanisms, such as direct membrane interaction or binding to other cell surface proteins. |
| High background or non-specific cell death. | The peptide preparation may contain cytotoxic contaminants (e.g., high levels of TFA), or the peptide itself may have off-target cytotoxic effects at the concentration used.[2][6] | 1. Ensure the peptide is of high purity. 2. Consider TFA removal services for sensitive cell lines.[6] 3. Perform a dose-response analysis to determine the optimal non-toxic concentration. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of 4N1K on Cell Adhesion to Fibronectin
| 4N1K Concentration | Effect on Cell Adhesion | CD47-Dependence | Reference |
| 12.5 - 25 µM | Promotion | Independent | [1] |
| 50 µM | Inhibition | Independent | [1] |
Experimental Protocols
Protocol 1: Validation of 4N1K Off-Target Effects on Antibody Binding
Objective: To determine if 4N1K induces non-specific antibody binding to the cell surface.
Materials:
-
Wild-type and CD47-/- cells
-
This compound and a control peptide (e.g., 4NGG)
-
Primary antibody of interest
-
Isotype control antibody
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Harvest and wash wild-type and CD47-/- cells.
-
Resuspend cells in an appropriate buffer (e.g., PBS with 1% BSA).
-
Aliquot cells into tubes for each condition:
-
Unstained cells
-
Secondary antibody only
-
Isotype control + secondary antibody
-
Primary antibody + secondary antibody
-
-
For each of the above conditions, create parallel tubes with:
-
Vehicle control
-
This compound (at experimental concentration)
-
Control peptide (at the same concentration as 4N1K)
-
-
Incubate cells with the peptides for 30 minutes at 4°C.
-
Without washing, add the primary antibody or isotype control and incubate for 30 minutes at 4°C.
-
Wash the cells twice with cold buffer.
-
Add the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold buffer.
-
Resuspend cells in buffer for flow cytometry analysis.
-
Analyze the mean fluorescence intensity for each condition. An increase in fluorescence in the isotype control or secondary-only samples in the presence of 4N1K indicates non-specific binding.
Visualizations
Caption: Intended vs. Off-Target Effects of this compound.
Caption: Workflow for Investigating 4N1K Off-Target Effects.
References
- 1. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 2. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of interactions between 4N1K and CD47 on integrin activation and integrin-mediated cell adhesion - UBC Library Open Collections [open.library.ubc.ca]
- 6. genscript.com [genscript.com]
Technical Support Center: Interpreting 4N1K Peptide Data with CD47 Null Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 4N1K peptide in studies involving CD47 null cells. The information is intended for scientists and drug development professionals to help interpret experimental data accurately.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and its proposed mechanism of action?
A1: The this compound (KRFYVVMWKK) is derived from the C-terminal domain of thrombospondin-1 (TSP-1).[1][2] It was initially identified as a ligand for the cell surface receptor CD47, also known as Integrin Associated Protein (IAP).[1][3] The proposed mechanism involved 4N1K binding to CD47, which would then modulate cellular functions such as adhesion, migration, proliferation, and apoptosis.[4][5] Specifically, the VVM motif within the peptide sequence is thought to be crucial for this interaction.[1][5]
Q2: We are observing effects of 4N1K in our CD47 null cell line. Is this expected?
A2: Yes, observing effects of 4N1K in CD47 null cells is not unexpected and has been documented in multiple studies.[1][4][6] Research has shown that 4N1K can induce cellular effects through CD47-independent mechanisms.[1][6][7] Therefore, it is crucial to interpret any data from CD47 null cells treated with 4N1K with caution and to consider alternative, non-specific interactions.[4][7]
Q3: What are the known CD47-independent effects of the this compound?
A3: Several CD47-independent effects of 4N1K have been reported, including:
-
Non-specific cell binding: 4N1K can bind to the surface of cells that lack CD47.[2][4]
-
Interaction with antibodies: The peptide has been shown to interact non-specifically with immunoglobulins (IgG), which can lead to artifacts in antibody-based assays like flow cytometry.[1][3][7]
-
Modulation of cell adhesion: 4N1K can either promote or inhibit cell adhesion to various substrates, such as fibronectin, in a manner that does not depend on CD47 expression.[1][4][6]
-
Induction of cell death: The this compound and its analog, PKHB1, have been shown to induce cell death in leukemic cell lines independently of CD47.[7][8]
Q4: Why is a CD47 null cell line a critical control for our 4N1K experiments?
A4: A CD47 null cell line is an essential negative control to determine the specificity of the this compound's effects.[7] By comparing the response of wild-type (CD47-expressing) cells to that of CD47 null cells, you can distinguish between effects mediated specifically by CD47 and those that are off-target or non-specific.[4][6] Any effect observed in both cell lines is likely to be CD47-independent.[7]
Q5: Are there alternative peptides to study CD47-specific signaling?
A5: While 4N1K has been widely used, its non-specific effects are a significant drawback.[4][7] Researchers should exercise caution when using 4N1K and its derivatives as specific CD47-targeted therapeutics.[7] Alternative strategies to study CD47 signaling include the use of specific anti-CD47 monoclonal antibodies or recombinant SIRPα, the natural ligand for CD47 that mediates its "don't eat me" signal.[7][9] When using peptide-based approaches, it is imperative to validate findings with native TSP1 or through genetic knockout/knockdown of CD47.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected high background in flow cytometry when using 4N1K. | 4N1K can bind non-specifically to both primary and secondary antibodies.[1][7] | Include a control where cells are incubated with 4N1K and only the secondary antibody to assess non-specific binding. Also, perform experiments on CD47 null cells to see if the antibody binding is CD47-dependent.[7] |
| 4N1K treatment shows the same effect on cell adhesion in both wild-type and CD47 null cells. | The observed effect on adhesion is likely CD47-independent.[4][6] | Investigate alternative mechanisms. The effect may be due to non-specific interactions of 4N1K with other cell surface proteins or the extracellular matrix.[4] Consider that 4N1K's impact on adhesion can be concentration-dependent.[4][6] |
| Contradictory results in apoptosis assays with 4N1K between our lab and published literature. | The pro-apoptotic effect of 4N1K may be cell-type specific and/or CD47-independent.[7] | Confirm the findings using a CD47 null counterpart of your cell line. Also, consider that the peptide analog PKHB1 has also been shown to induce CD47-independent cell death.[7][8] |
| Difficulty reproducing published 4N1K binding affinity data. | 4N1K's propensity for non-specific binding can interfere with standard binding assays.[4][10] | Use a control peptide with a scrambled sequence (e.g., 4NGG) to account for non-specific interactions.[2][4] Ensure that binding is assessed on both CD47-positive and CD47-negative cells to determine specificity.[4] |
Data Presentation
Table 1: Summary of 4N1K Effects on Cell Adhesion to Fibronectin
| Cell Line | CD47 Expression | 4N1K Concentration | Effect on Adhesion | Reference |
| Jurkat (Parental) | Present | 50 µM | Inhibition | [4][6] |
| JinB8 | Deficient | 50 µM | Inhibition | [4][6] |
| JinB8-CD47 | Reconstituted | 50 µM | Inhibition | [4][6] |
| Jurkat (Parental) | Present | Low concentrations | Promotion | [4][6] |
| JinB8 | Deficient | Low concentrations | Promotion | [4][6] |
| JinB8-CD47 | Reconstituted | Low concentrations | Promotion | [4][6] |
Table 2: Induction of Cell Death by 4N1K and its Analog PKHB1
| Cell Line | CD47 Expression | Treatment (200 µM) | % Annexin V Positive Cells (Example Data) | Reference |
| Jurkat (WT) | Present | 4N1K | Significant Increase | [7] |
| Jurkat (CD47-/-) | Deficient | 4N1K | Significant Increase | [7] |
| Jurkat (WT) | Present | PKHB1 | Significant Increase | [7] |
| Jurkat (CD47-/-) | Deficient | PKHB1 | Significant Increase | [7] |
| MOLT4 (WT) | Present | 4N1K | Significant Increase | [7] |
| MOLT4 (CD47-/-) | Deficient | 4N1K | Significant Increase | [7] |
| MOLT4 (WT) | Present | PKHB1 | Significant Increase | [7] |
| MOLT4 (CD47-/-) | Deficient | PKHB1 | Significant Increase | [7] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
-
Plate Coating: Coat wells of a 96-well plate with fibronectin (or other extracellular matrix protein) overnight at 4°C. Wash the wells with PBS.
-
Cell Labeling: Label cells (e.g., Jurkat, JinB8, and JinB8-CD47) with a fluorescent dye such as Celltracker Green according to the manufacturer's protocol.
-
Peptide Treatment: Resuspend the labeled cells in appropriate media and treat with varying concentrations of 4N1K or a control peptide (e.g., 4NGG) for 20-30 minutes at 37°C.[2][4]
-
Adhesion: Add the treated cells to the coated wells and incubate for 20 minutes at 37°C to allow for adhesion.[4]
-
Quantification: Measure the total fluorescence in each well.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Final Measurement: Measure the remaining fluorescence in each well.
-
Calculation: Calculate the percentage of adherent cells by dividing the fluorescence after washing by the total fluorescence before washing and multiplying by 100.[4]
Protocol 2: Annexin V Apoptosis Assay
-
Cell Culture: Culture wild-type and CD47 null cells to the desired density.
-
Peptide Treatment: Treat cells with 4N1K, PKHB1, or a control peptide at the desired concentration for the specified duration (e.g., 2 hours).[7] Include a positive control for apoptosis (e.g., etoposide) and an untreated control.[11]
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: Proposed vs. Observed 4N1K Interactions.
Caption: Workflow for Validating 4N1K Specificity.
References
- 1. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 2. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]
- 6. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide analogues PKHB1 and 4N1K induce cell death through CD47-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody:CD47 ratio regulates macrophage phagocytosis through competitive receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of interactions between 4N1K and CD47 on integrin activation and integrin-mediated cell adhesion - UBC Library Open Collections [open.library.ubc.ca]
- 11. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
optimizing 4N1K peptide incubation time
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving the 4N1K peptide. Due to the complex nature of this peptide and potential for non-specific effects, a strong emphasis is placed on proper experimental design and control experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and its presumed mechanism of action?
The this compound, with the sequence KRFYVVMWKK, is derived from the C-terminal domain of thrombospondin-1 (TSP-1)[1][2]. It was initially identified as a ligand for the cell-surface receptor CD47 (Integrin-Associated Protein)[3][4]. The binding of 4N1K to CD47 was thought to modulate integrin function, influencing cellular processes such as adhesion, migration, proliferation, and apoptosis[5][6].
Q2: What are the critical challenges and controversies associated with the this compound?
Several studies have demonstrated that 4N1K can exert significant biological effects that are independent of CD47[1][5]. The peptide has a tendency to bind non-specifically to cell surfaces and various proteins, including immunoglobulins (antibodies)[1][3]. This non-specific binding can lead to experimental artifacts, making it difficult to attribute observed effects solely to CD47 ligation. Therefore, interpreting data from experiments using 4N1K requires extreme caution and rigorous controls[1].
Q3: How do I optimize the incubation time for my this compound experiment?
Optimizing the incubation time for 4N1K is not straightforward and should be determined empirically for each cell type and assay. The goal is to find a time point that maximizes the specific, CD47-mediated effects while minimizing non-specific responses.
Recommended Approach: Time-Course Experiment
A time-course experiment is essential. This involves treating your cells with a fixed concentration of 4N1K and evaluating the desired outcome at multiple time points.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing 4N1K Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time for the this compound in a cell-based assay (e.g., cell adhesion, migration, or signaling activation).
Materials:
-
This compound (lyophilized)[7]
-
Control peptide (e.g., 4NGG or scrambled peptide)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution[7][8]
-
Cell culture medium appropriate for your cell line
-
CD47-positive cell line
-
CD47-negative cell line (critical for control)
-
Assay-specific reagents (e.g., antibodies, substrates)
Procedure:
-
Peptide Reconstitution: Reconstitute the 4N1K and control peptides according to the manufacturer's instructions. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[7][8].
-
Cell Seeding: Seed an equal number of CD47-positive and CD47-negative cells into appropriate culture vessels (e.g., 96-well plates, 6-well plates). Allow cells to adhere and reach the desired confluency.
-
Peptide Treatment:
-
Prepare working solutions of 4N1K and control peptide at the desired final concentration in cell culture medium. A typical starting concentration range is 10-100 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the peptides.
-
-
Incubation: Incubate the cells for a range of time points. A suggested starting range is: 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.
-
Assay Performance: At each time point, perform your specific assay (e.g., cell adhesion assay, Western blot for signaling proteins, etc.).
-
Data Analysis: Analyze the results for both CD47-positive and CD47-negative cells.
Data Presentation
Table 1: Hypothetical Results of a Time-Course Cell Adhesion Assay
| Incubation Time | Treatment (50 µM) | % Adhesion (CD47-positive cells) | % Adhesion (CD47-negative cells) | Interpretation |
| 30 min | Vehicle Control | 100 ± 5 | 100 ± 6 | Baseline adhesion |
| 4N1K | 85 ± 7 | 98 ± 5 | Potential early specific effect | |
| Control Peptide | 99 ± 4 | 101 ± 6 | No effect | |
| 1 hour | Vehicle Control | 100 ± 4 | 100 ± 5 | Baseline adhesion |
| 4N1K | 70 ± 6 | 95 ± 7 | Optimal specific effect | |
| Control Peptide | 102 ± 5 | 98 ± 4 | No effect | |
| 4 hours | Vehicle Control | 100 ± 6 | 100 ± 5 | Baseline adhesion |
| 4N1K | 65 ± 8 | 80 ± 9 | Onset of non-specific effects | |
| Control Peptide | 97 ± 7 | 103 ± 6 | No effect | |
| 24 hours | Vehicle Control | 100 ± 5 | 100 ± 7 | Baseline adhesion |
| 4N1K | 50 ± 9 | 55 ± 8 | Significant non-specific effects | |
| Control Peptide | 98 ± 6 | 99 ± 5 | No effect |
In this hypothetical example, a 1-hour incubation time appears optimal as it shows a significant effect in CD47-positive cells with a minimal effect in CD47-negative cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or similar effects in both CD47-positive and CD47-negative cells. | Non-specific binding of 4N1K. | 1. Decrease the concentration of 4N1K. 2. Reduce the incubation time. 3. Ensure the use of a negative control peptide (e.g., 4NGG). |
| No effect observed in CD47-positive cells. | 1. Peptide concentration is too low. 2. Incubation time is too short. 3. Peptide has degraded. | 1. Perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM). 2. Increase the incubation time. 3. Use a fresh aliquot of the peptide; avoid multiple freeze-thaw cycles. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Peptide degradation. 3. Contamination of peptide stock (e.g., endotoxins). | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Aliquot the peptide upon reconstitution to ensure stability. 3. Use high-purity peptide and sterile, endotoxin-free reagents for reconstitution.[8] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Presumed vs. Observed this compound Mechanisms.
Caption: Recommended Workflow for 4N1K Experiment Optimization.
References
- 1. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C68H105N17O12S | CID 9989085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The role of interactions between 4N1K and CD47 on integrin activation and integrin-mediated cell adhesion - UBC Library Open Collections [open.library.ubc.ca]
- 4. 4N1K Cell binding Domain Adhesive Peptide - 1 mg [eurogentec.com]
- 5. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. genscript.com [genscript.com]
Technical Support Center: 4N1K Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 4N1K peptide in serum.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the this compound in serum.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable peptide after serum incubation. | Rapid degradation: The this compound is susceptible to degradation by proteases in serum. | Consider using a serum-stable analog like PKHB1, which has terminal D-lysines to increase resistance to proteases. Alternatively, reduce incubation time or use protease inhibitor cocktails.[1] Perform a time-course experiment to determine the optimal incubation period. |
| Non-specific binding: 4N1K has a propensity to bind non-specifically to proteins and surfaces.[1][2] | Use low-binding tubes and plates. Include blocking agents like bovine serum albumin (BSA) in your buffers (ensure it doesn't interfere with your assay). Validate findings with control peptides (e.g., 4NGG). | |
| Inconsistent or unexpected biological activity. | CD47-independent effects: While 4N1K is often used as a CD47 ligand, it can elicit biological responses independently of this receptor.[1][2][3][4] | Use CD47-deficient cell lines as a negative control to confirm if the observed effect is truly CD47-mediated.[1][2] Be cautious in interpreting results solely based on the use of 4N1K as a specific CD47 agonist. |
| Peptide aggregation: Peptides can aggregate, leading to reduced activity and inconsistent results. | Visually inspect solutions for precipitation. Use recommended solvents for reconstitution and consider sonication to aid dissolution. Store stock solutions in aliquots to avoid repeated freeze-thaw cycles. | |
| Difficulty reproducing published results. | Variability in serum batches: The composition and activity of proteases can vary between different lots of serum. | If possible, use the same batch of serum for an entire set of experiments. Always include control groups for each experiment. |
| Peptide quality: Purity and proper storage of the this compound are crucial for its activity. | Ensure the peptide is of high purity (e.g., >95%). Store lyophilized peptide at -20°C or -80°C and reconstituted solutions in aliquots at -80°C.[5] |
Frequently Asked Questions (FAQs)
1. What is the expected stability of this compound in serum?
2. How can I improve the stability of the this compound in my experiments?
Several strategies can be employed to enhance peptide stability:
-
Use of Analogs: Employing a serum-stable analog like PKHB1 is a direct approach.[6][7][8]
-
Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to the serum can reduce enzymatic degradation.
-
Modified Peptides: For future studies, consider custom synthesis of 4N1K with modifications such as N-terminal acetylation and C-terminal amidation to block exopeptidase activity.
3. What are the known signaling pathways activated by 4N1K?
4N1K, derived from thrombospondin-1, has been reported to interact with the cell surface receptor CD47 and certain integrins, influencing downstream signaling pathways related to cell adhesion, migration, and apoptosis. However, there is significant evidence that some effects of 4N1K may be CD47-independent.[1][2][3]
4. How do I properly handle and store this compound?
For optimal stability, lyophilized this compound should be stored at -20°C or -80°C.[5] Upon reconstitution, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[5] The choice of solvent for reconstitution depends on the peptide's solubility; sterile water or an appropriate buffer is typically used.
Experimental Protocols
Serum Stability Assay for this compound
This protocol is adapted from general methods for assessing peptide stability in serum.
Objective: To determine the half-life of this compound in serum.
Materials:
-
This compound
-
Human or mouse serum (ensure consistency in sourcing)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for protein precipitation
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
LC-MS system for identification of degradation products (optional)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water) at a concentration of 1 mM.
-
In a microcentrifuge tube, mix the this compound stock solution with serum to a final peptide concentration of 100 µM. The final serum concentration should be at least 50%.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
Immediately stop the enzymatic degradation by adding an equal volume of ice-cold 10% TCA solution to the aliquot.
-
Incubate on ice for 10-15 minutes to allow for protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the peptide and any degradation products.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound remaining at each time point.
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time 0.
-
The half-life (t½) can be determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key pathways and workflows relevant to this compound research.
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4N1K Peptide and Antibody Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 4N1K peptide in antibody binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and its primary application in binding assays?
A1: The this compound, with the sequence KRFYVVMWKK, is derived from the C-terminal domain of thrombospondin-1 (TSP-1).[1] It is often used as a ligand to study the cell-surface receptor CD47 (Integrin-Associated Protein), which is involved in various cellular processes, including cell adhesion, migration, and apoptosis.[2][3] In binding assays, 4N1K is typically used to investigate its interaction with CD47 and to modulate integrin function.[1][4]
Q2: My assay shows strong binding of an antibody in the presence of 4N1K, but I suspect it might be a false positive. What could be the cause?
A2: A significant issue with the this compound is its propensity for non-specific and CD47-independent binding.[1] Studies have shown that 4N1K can bind directly to various proteins, including antibodies, and to the plasma membrane in a non-specific manner. This can lead to increased antibody binding to cells or surfaces that is not mediated by the intended target receptor.[1] It is crucial to include stringent negative controls to validate the specificity of the observed binding.[5]
Q3: What are essential negative controls for a 4N1K binding assay?
A3: Due to the known CD47-independent effects of 4N1K, the following negative controls are highly recommended:
-
CD47-deficient cells: The most stringent control is to use cell lines that do not express CD47 (knockout or knockdown) to ensure that the observed effects are truly CD47-dependent.[1][5]
-
Scrambled peptide: A peptide with the same amino acid composition as 4N1K but in a randomized sequence should be used to control for sequence-specific effects.[6]
-
No peptide control: Wells or samples without the this compound are essential to establish the baseline antibody binding.
-
Secondary antibody only: To control for non-specific binding of the secondary antibody, a sample should be incubated with only the secondary antibody.[5]
-
Isotype control antibody: An antibody of the same isotype as the primary antibody but with no specificity for the target should be used to determine the level of non-specific binding of the primary antibody itself.
Q4: I'm observing high variability and poor reproducibility in my ELISA results with 4N1K. What are the likely causes?
A4: High variability in peptide-based ELISAs can stem from several factors:
-
Peptide Quality: Impurities from peptide synthesis, such as truncated or modified peptides, can significantly affect assay results.[7][8] It is advisable to use highly purified peptides and to perform quality control analysis.[7]
-
Peptide Aggregation: Peptides can aggregate in solution, leading to inconsistent coating of ELISA plates and variable antibody binding.[9][10]
-
Assay Conditions: Inconsistent washing, temperature fluctuations during incubation, and improper plate sealing can all contribute to variability.[11]
-
Reagent Handling: Improper storage or handling of reagents, including the peptide and antibodies, can lead to degradation and loss of activity.[11][12]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background can mask the specific signal and reduce the dynamic range of the assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of 4N1K to the plate | Increase the concentration of the blocking agent (e.g., BSA, casein) and/or the blocking time. |
| Non-specific binding of antibodies | Add a detergent like Tween-20 (0.05%) to the wash buffers. Use affinity-purified antibodies if possible.[13] |
| Insufficient washing | Increase the number of wash steps and ensure complete removal of residual liquid by inverting and tapping the plate on absorbent paper.[11] |
| Cross-reactivity of secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. |
| Peptide aggregation | Prepare fresh peptide solutions and consider using anti-aggregation additives if the problem persists. |
Issue 2: Low or No Signal in Surface Plasmon Resonance (SPR)
A weak or absent signal in SPR can be due to issues with the ligand, analyte, or the sensor surface.
| Possible Cause | Troubleshooting Step |
| Inactive immobilized ligand (e.g., anti-4N1K antibody) | The immobilization process (e.g., amine coupling) may have denatured the antibody. Try a different immobilization chemistry, such as capture-based methods.[14] |
| Low concentration of this compound | The peptide may be too small or at too low a concentration to generate a detectable signal.[15] Consider using a competition assay format.[16] |
| Non-optimal buffer conditions | Buffer pH and ionic strength can significantly impact binding. Perform buffer scouting to find the optimal conditions for the interaction.[17] |
| Mass transport limitation | If the association rate appears slow, it might be limited by the rate at which the analyte is delivered to the surface. Increase the flow rate during the association phase.[17] |
| Peptide degradation or aggregation | Ensure the peptide is properly stored and handle it according to the manufacturer's instructions.[12] Use fresh dilutions for each experiment. |
Issue 3: Non-Specific Binding in Flow Cytometry
Non-specific binding of the this compound or antibodies to cells can lead to false-positive populations.
| Possible Cause | Troubleshooting Step |
| This compound binding non-specifically to cell surface | As documented, 4N1K can bind non-specifically to cell membranes.[1] Use CD47-negative cells as a crucial control to differentiate between specific and non-specific binding. |
| Antibody binding to Fc receptors on cells | Block Fc receptors on the cell surface by pre-incubating the cells with an Fc-blocking reagent. |
| Hydrophobic interactions of antibodies | Include a protein-based blocker like BSA in the staining buffer. |
| Inappropriate antibody concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes the specific signal while minimizing background. |
| Dead cells in the sample | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from the analysis. |
Experimental Protocols
Protocol 1: Indirect ELISA for 4N1K-Antibody Binding
-
Coating: Dilute the this compound to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the peptide solution to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature. Include appropriate controls (no antibody, isotype control).
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step as in step 2, but increase to five washes.
-
Detection: Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well. Incubate until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Protocol 2: Flow Cytometry for 4N1K Binding to Cells
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide). Adjust the cell concentration to 1x10⁶ cells/mL.
-
Fc Receptor Blocking (Optional but Recommended): Incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
Peptide Incubation: Add the this compound at the desired concentration to the cell suspension. Incubate for 30-60 minutes at 4°C. Include a no-peptide control and a scrambled peptide control.
-
Primary Antibody Staining: Without washing, add the primary antibody against 4N1K or a tag on the peptide. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated, resuspend the cells in the secondary antibody solution (e.g., a fluorescently labeled anti-species IgG). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye.
-
Acquisition: Analyze the cells on a flow cytometer. Gate on live, single cells to determine the percentage of positive cells and the mean fluorescence intensity.
Visualizations
Caption: Workflow for an indirect ELISA to detect antibody binding to this compound.
Caption: Logical workflow for troubleshooting unexpected binding results in 4N1K assays.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4N1K Cell binding Domain Adhesive Peptide - 1 mg [eurogentec.com]
- 3. 4N1K - 4N1K Supplier [karebaybio.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomatik.com [biomatik.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
Technical Support Center: 4N1K Peptide Adhesion Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background and ensure reliable results in 4N1K peptide adhesion assays.
Troubleshooting Guide
High background can obscure specific cell adhesion signals, leading to misinterpretation of results. This guide addresses common causes of high background and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background across all wells (including negative controls) | 1. Inadequate Blocking: Unoccupied sites on the plate surface non-specifically bind cells. 2. Cell Clumping: Aggregated cells can trap non-adherent cells, artificially increasing readings. 3. Contamination: Microbial or chemical contamination of reagents or plates.[1] | 1. Optimize Blocking: Increase blocking agent concentration (e.g., 1-2% BSA) or incubation time. Consider alternative blocking agents like casein or polyethylene glycol (PEG).[2][3] 2. Ensure Single-Cell Suspension: Gently triturate or pass cells through a cell strainer before plating. 3. Use Sterile Technique: Employ sterile reagents and consumables. Filter-sterilize buffers. |
| Inconsistent background between replicate wells | 1. Uneven Plate Coating: Inconsistent coating of the this compound leads to variable non-specific binding.[1] 2. Incomplete Washing: Residual unbound cells or reagents remain in some wells.[1][3] 3. Well-to-Well Contamination: Splashing during pipetting. | 1. Ensure Uniform Coating: Mix peptide solution thoroughly and ensure the entire well surface is covered during incubation. 2. Standardize Washing: Use a multichannel pipette for washing steps to ensure uniformity. Increase the number of wash cycles if necessary.[3] 3. Careful Pipetting: Pipette solutions gently against the side of the wells. |
| High background in negative control wells (coated with blocking agent only) | 1. Blocking Agent Issues: The blocking agent itself may be causing cell adhesion or cross-reacting with components in the media.[4] 2. Cell Line Stickiness: Some cell lines are inherently more prone to non-specific binding. | 1. Test Different Blocking Agents: Compare BSA, casein, and PEG to find the most inert option for your cell type.[2][5] 2. Increase Wash Vigor: A gentle increase in the force of the wash buffer can help dislodge non-specifically bound cells. 3. Serum Starvation: Serum proteins can sometimes contribute to background. Consider a brief serum starvation period for cells before the assay. |
| Signal in "no cell" control wells | 1. Reagent Contamination: Contamination of media or buffers with cells or debris. 2. Detection Reagent Issues: If using a colorimetric or fluorescent readout, the detection reagent may be contaminated or auto-reacting. | 1. Use Fresh, Filtered Reagents: Always use fresh, sterile-filtered media and buffers for the assay. 2. Run Reagent Blanks: Include controls with all reagents except cells to check for reagent-based background. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended blocking agent for this compound adhesion assays?
A1: Bovine Serum Albumin (BSA) at a concentration of 1% (w/v) in a buffered solution like PBS is a common and effective starting point. However, the optimal blocking agent can be cell-type dependent. If high background persists with BSA, consider alternatives such as casein or synthetic polymers like Polyethylene Glycol (PEG), which can offer a more inert surface.[2][6]
Q2: How can I be sure that the cell adhesion I'm observing is specific to the this compound?
A2: To confirm specificity, include a negative control peptide with a scrambled sequence that does not promote adhesion. Additionally, a competitive inhibition assay can be performed by pre-incubating the cells with soluble this compound before adding them to the coated wells.[7] A significant reduction in adhesion in the presence of the soluble peptide indicates that the observed adhesion is specific.
Q3: My cells are clumping before I even plate them. How can I prevent this?
A3: To prevent cell aggregation, ensure gentle handling during cell harvesting and resuspension. Avoid vigorous vortexing. If clumping is persistent, you can pass the cell suspension through a 40-micron cell strainer before counting and plating.
Q4: Can the concentration of the coated this compound affect background levels?
A4: Yes, an excessively high concentration of the peptide might lead to non-specific interactions and increased background. It is advisable to perform a titration experiment to determine the optimal coating concentration of the this compound that gives a robust specific signal with minimal background.
Q5: What is the mechanism of 4N1K-mediated cell adhesion?
A5: 4N1K is a bioactive peptide derived from thrombospondins and acts as an agonist for Integrin-Associated Protein (IAP). The binding of 4N1K to IAP can modulate integrin function, leading to downstream signaling events that promote cell adhesion.
Data on Blocking Agent Comparison
The choice of blocking agent is critical for minimizing non-specific cell adhesion. While data specific to 4N1K assays is limited, comparative studies in similar immunoassays and cell-based assays provide valuable insights.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, cost-effective, effective for many applications.[5] | Can have lot-to-lot variability; some antibodies may cross-react with BSA.[5] |
| Casein | 1-5% (w/v) | Often provides superior blocking compared to BSA due to a mixture of proteins.[8] | Can interfere with assays involving phosphorylated proteins due to being a phosphoprotein itself. |
| Polyethylene Glycol (PEG) | 1-5% (w/v) | Synthetic and highly inert, providing a non-fouling surface; less lot-to-lot variability.[2][6] | Can be more expensive than protein-based blockers.[5] |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and widely used in applications like Western blotting.[5] | Contains a complex mixture of proteins that can interfere with certain assays; not ideal for assays with biotin-avidin systems. |
Experimental Protocols
Protocol for this compound Adhesion Assay
This protocol provides a general framework. Optimization of incubation times, cell numbers, and reagent concentrations may be necessary for specific cell lines and experimental conditions.
-
Plate Coating:
-
Blocking:
-
Cell Plating:
-
Harvest cells and resuspend them in serum-free medium to achieve a single-cell suspension.
-
Count the cells and adjust the concentration to 1-5 x 10^5 cells/mL.
-
Aspirate the blocking buffer from the wells and wash once with 100 µL of serum-free medium.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation and Washing:
-
Incubate the plate for 30-90 minutes at 37°C in a CO2 incubator to allow for cell adhesion.
-
Gently wash the wells 2-3 times with 100 µL of warm PBS to remove non-adherent cells.
-
-
Quantification of Adherent Cells:
-
Adherent cells can be quantified using various methods, such as staining with crystal violet, or by using a fluorescent dye like Calcein-AM.
-
For crystal violet staining:
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash with water and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and allow the plate to dry.
-
Solubilize the stain with 100 µL of 10% acetic acid or 1% SDS.[10]
-
Read the absorbance at 570-595 nm.
-
-
Visualizations
Experimental Workflow for this compound Adhesion Assay
Caption: Workflow for a typical this compound adhesion assay.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background.
Simplified 4N1K Signaling Pathway
Caption: Putative signaling cascade for 4N1K-mediated cell adhesion.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. arp1.com [arp1.com]
- 4. Background staining in immunoblot assays. Reduction of signal caused by cross-reactivity with blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 10. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating 4N1K Peptide Effects: A Critical Comparison Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The 4N1K peptide (KRFYVVMWKK), derived from the C-terminal domain of thrombospondin-1 (TSP-1), has been widely investigated as a ligand for the CD47 receptor, a key regulator of cellular processes including adhesion, migration, and apoptosis. Initial studies suggested that 4N1K's biological effects were mediated through its interaction with CD47. However, subsequent research utilizing knockout models has revealed significant CD47-independent activities, raising critical questions about the peptide's specificity and its utility as a targeted therapeutic. This guide provides an objective comparison of 4N1K's performance in the presence and absence of its putative receptor, CD47, based on experimental data from key studies.
Data Presentation: Unmasking Off-Target Effects
The use of CD47-deficient (knockout) cell lines has been instrumental in dissecting the true mechanism of 4N1K's action. The following tables summarize quantitative data from studies that directly compare the effects of 4N1K on wild-type (WT) cells and their CD47 knockout counterparts.
Table 1: Effect of 4N1K on Cell Adhesion to Fibronectin
| Cell Line | Genotype | Treatment | % Adhesion (Mean ± SD) | Citation |
| Jurkat | Wild-Type | Buffer | 35 ± 5% | [1][2] |
| Jurkat | Wild-Type | 50 µM 4N1K | 20 ± 3% | [1][2] |
| JinB8 | CD47-deficient | Buffer | 55 ± 6% | [1][2] |
| JinB8 | CD47-deficient | 50 µM 4N1K | 30 ± 4% | [1][2] |
| JinB8-CD47 | Reconstituted | Buffer | 65 ± 7% | [1][2] |
| JinB8-CD47 | Reconstituted | 50 µM 4N1K | 40 ± 5% | [1][2] |
This table demonstrates that 4N1K inhibits cell adhesion to fibronectin to a similar extent in both wild-type and CD47-deficient Jurkat T-leukemic cells, suggesting a CD47-independent mechanism for this effect.[1][2]
Table 2: Induction of Cell Death by 4N1K and its Analog, PKHB1
| Cell Line | Genotype | Treatment (24h) | % Annexin V Positive Cells (Mean ± SD) | Citation |
| Jurkat | Wild-Type | Vehicle | 5 ± 2% | [3] |
| Jurkat | Wild-Type | 100 µM 4N1K | 45 ± 8% | [3] |
| Jurkat | Wild-Type | 100 µM PKHB1 | 50 ± 9% | [3] |
| Jurkat | CD47-/- | Vehicle | 6 ± 3% | [3] |
| Jurkat | CD47-/- | 100 µM 4N1K | 48 ± 7% | [3] |
| Jurkat | CD47-/- | 100 µM PKHB1 | 52 ± 10% | [3] |
| MOLT4 | Wild-Type | Vehicle | 8 ± 3% | [3] |
| MOLT4 | Wild-Type | 100 µM 4N1K | 60 ± 11% | [3] |
| MOLT4 | Wild-Type | 100 µM PKHB1 | 65 ± 12% | [3] |
| MOLT4 | CD47-/- | Vehicle | 9 ± 4% | [3] |
| MOLT4 | CD47-/- | 100 µM 4N1K | 62 ± 10% | [3] |
| MOLT4 | CD47-/- | 100 µM PKHB1 | 68 ± 13% | [3] |
This data clearly shows that both 4N1K and its more stable analog, PKHB1, induce significant cell death in two different T-leukemic cell lines, irrespective of the presence of CD47.[3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.
Cell Adhesion Assay
This protocol is adapted from studies investigating the effect of 4N1K on cell adhesion to extracellular matrix proteins.[1][2]
-
Plate Coating: 96-well plates are coated with fibronectin (or other extracellular matrix proteins) at a concentration of 10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C. The plates are then washed with PBS and blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Jurkat (wild-type), JinB8 (CD47-deficient), and JinB8-CD47 (reconstituted) cells are harvested and washed with serum-free RPMI medium. Cells are then labeled with a fluorescent dye, such as Calcein-AM, for 30 minutes at 37°C.
-
Treatment: Labeled cells are resuspended in serum-free RPMI and treated with various concentrations of this compound or a control peptide (e.g., 4NGG) for 30 minutes at 37°C.
-
Adhesion: After treatment, 1 x 10^5 cells are added to each well of the coated 96-well plate and allowed to adhere for 1 hour at 37°C.
-
Washing and Quantification: Non-adherent cells are removed by gentle washing with PBS. The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adhesion is calculated relative to the total fluorescence of the cells added to each well.
Annexin V Apoptosis Assay
This protocol is used to quantify the extent of apoptosis (programmed cell death) induced by 4N1K and its analogs.[3]
-
Cell Culture and Treatment: Jurkat and MOLT4 cells (both wild-type and CD47-/-) are cultured in appropriate media. Cells are seeded at a density of 2 x 10^5 cells/mL and treated with 4N1K, PKHB1, or a vehicle control for 24 hours.
-
Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark. The stained cells are then analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.
Mandatory Visualizations
The following diagrams illustrate the evolving understanding of 4N1K's mechanism of action and a generalized workflow for validating peptide effects using knockout models.
Caption: Proposed CD47-Dependent Pathway of 4N1K Action.
Caption: CD47-Independent, Non-Specific Action of 4N1K.
Caption: Workflow for Validating Peptide Specificity.
Discussion and Alternatives
The evidence from studies utilizing CD47 knockout models strongly indicates that many of the reported effects of the this compound are not mediated by CD47.[1][2][3][4] Instead, 4N1K appears to interact non-specifically with various cell surface components, leading to a range of cellular responses that are independent of its presumed receptor.[3] This has significant implications for its use as a specific pharmacological tool to probe CD47 function and as a basis for targeted drug development.
For researchers aiming to specifically target the CD47 pathway, several alternatives to 4N1K should be considered:
-
Monoclonal Antibodies: Anti-CD47 antibodies that block the interaction with its ligand SIRPα are in various stages of preclinical and clinical development.
-
SIRPα-Fc Fusion Proteins: These proteins act as decoys, binding to CD47 and preventing its interaction with SIRPα on macrophages, thereby promoting phagocytosis of cancer cells.
-
Other Peptidomimetics: Novel peptides and small molecules designed to bind with high affinity and specificity to CD47 are being developed.
Conclusion
The case of the this compound serves as a critical reminder of the importance of rigorous validation of targeted biological agents. The use of knockout models is an indispensable tool in this process, allowing for the definitive assessment of on-target versus off-target effects. While 4N1K may still hold some biological activity, the evidence strongly suggests that its effects are largely non-specific and independent of CD47. Therefore, researchers and drug developers should exercise caution when interpreting data generated with this peptide and should consider more specific alternatives for targeting the CD47 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 3. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: 4N1K Peptide Versus Full-Length Thrombospondin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide 4N1K and its parent protein, full-length thrombospondin-1 (TSP-1). We will delve into their structural differences, mechanisms of action, and functional activities, supported by experimental data. This objective analysis aims to equip researchers with the necessary information to make informed decisions when selecting the appropriate molecule for their studies.
At a Glance: Key Differences
| Feature | 4N1K Peptide | Full-Length Thrombospondin-1 (TSP-1) |
| Structure | A short synthetic peptide (typically KRFYVVMWKK) derived from the C-terminal domain of TSP-1. | A large, multi-domain glycoprotein existing as a homotrimer. |
| Primary Target | Initially thought to be exclusively the CD47 receptor, but significant CD47-independent effects have been reported. | Interacts with multiple cell surface receptors including CD47, CD36, integrins, and proteoglycans, as well as various extracellular matrix components. |
| Mechanism of Action | Induces apoptosis and inhibits angiogenesis, but the precise downstream signaling is complex and can be independent of CD47. | Modulates a wide array of cellular processes including angiogenesis, apoptosis, cell adhesion, and inflammation through its multiple domains and binding partners. |
| Specificity | Lower specificity due to off-target, CD47-independent interactions. | Broader but more complex specificity due to its multi-domain nature, allowing for context-dependent cellular responses. |
Structural and Functional Comparison
Full-length thrombospondin-1 is a large, homotrimeric glycoprotein with a complex multi-domain structure. Each monomer consists of an N-terminal domain, a procollagen homology region, three properdin-like repeats (Type I), three epidermal growth factor (EGF)-like repeats (Type II), seven calcium-binding repeats (Type III), and a C-terminal globular domain.[1][2] This intricate structure allows TSP-1 to interact with a wide array of cell surface receptors, including CD36, CD47, various integrins, and proteoglycans, as well as other extracellular matrix proteins and growth factors.[3][4] This multi-faceted interaction capacity enables TSP-1 to regulate a diverse range of biological processes.
In contrast, the this compound is a short, synthetic decapeptide with the sequence KRFYVVMWKK. It was originally identified as the minimal sequence within the C-terminal domain of TSP-1 responsible for binding to the cell surface receptor CD47.[5] While it was initially used as a specific agonist for CD47-mediated signaling, a growing body of evidence demonstrates that 4N1K can elicit biological effects through CD47-independent mechanisms.[3][6] These off-target effects are a critical consideration when interpreting experimental results using this peptide.
Performance in Key Biological Assays: A Comparative Overview
While direct head-to-head quantitative comparisons of potency (e.g., IC50 or EC50 values) between 4N1K and full-length TSP-1 are not extensively reported in single studies, the existing literature provides valuable qualitative and semi-quantitative insights into their respective activities.
Anti-Angiogenic Activity
Both full-length TSP-1 and the this compound have been shown to inhibit angiogenesis.[7][8] TSP-1 exerts its anti-angiogenic effects through multiple mechanisms, including inducing endothelial cell apoptosis via CD36 and inhibiting nitric oxide (NO)-mediated signaling through CD47.[2][9] The this compound has also been demonstrated to inhibit endothelial cell tube formation, a key step in angiogenesis.[4] However, the reliance of 4N1K solely on the CD47-binding region of TSP-1 suggests a more limited anti-angiogenic mechanism compared to the multi-pronged approach of the full-length protein.
Table 1: Comparison of Anti-Angiogenic Properties
| Parameter | This compound | Full-Length Thrombospondin-1 (TSP-1) |
| Inhibition of Endothelial Tube Formation | Demonstrated to inhibit tube formation.[4] | Potent inhibitor of tube formation. |
| Induction of Endothelial Cell Apoptosis | Can induce apoptosis, though the CD47-dependence is debated. | Induces apoptosis, primarily through its interaction with the CD36 receptor.[2] |
| Mechanism | Primarily attributed to CD47 interaction, but CD47-independent effects are significant.[3][6] | Multi-faceted, involving interactions with CD36, CD47, and other receptors.[2][9] |
Pro-Apoptotic Activity
Both molecules can induce apoptosis in various cell types. Full-length TSP-1 is a known inducer of apoptosis in endothelial cells, a key aspect of its anti-angiogenic function.[2] The this compound has also been reported to induce apoptosis in several cancer cell lines.[5] However, studies using CD47-deficient cells have shown that 4N1K can still induce cell death, highlighting its CD47-independent pro-apoptotic capabilities.[10]
Table 2: Comparison of Pro-Apoptotic Properties
| Parameter | This compound | Full-Length Thrombospondin-1 (TSP-1) |
| Cell Types | Various cancer cell lines.[5] | Primarily endothelial cells; also reported in some tumor cells.[2] |
| CD47-Dependence | Can induce apoptosis in a CD47-independent manner.[10] | Apoptotic signaling can be mediated by both CD36 and CD47.[2][11] |
Cell Adhesion
The role of TSP-1 and 4N1K in cell adhesion is complex, with reports of both pro- and anti-adhesive effects depending on the cell type and context. Full-length TSP-1 can mediate cell adhesion through its various domains binding to integrins and other cell surface molecules.[12] The this compound has been shown to have concentration-dependent effects on cell adhesion to fibronectin, with lower concentrations promoting adhesion and higher concentrations being inhibitory, often in a CD47-independent manner.[3]
Table 3: Comparison of Effects on Cell Adhesion
| Parameter | This compound | Full-Length Thrombospondin-1 (TSP-1) |
| Effect on Adhesion | Concentration-dependent; can both promote and inhibit adhesion.[3] | Can mediate cell adhesion through multiple domains.[12] |
| CD47-Dependence | Effects on adhesion have been demonstrated to be CD47-independent.[3][13] | Adhesion is mediated by multiple receptors, including integrins. |
Signaling Pathways
The signaling pathways activated by full-length TSP-1 are extensive and complex, owing to its multi-domain structure. In contrast, the signaling of 4N1K is less well-defined, particularly concerning its off-target effects.
Figure 1. Multi-domain signaling of full-length Thrombospondin-1.
Figure 2. Proposed signaling pathways of the this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate the function of 4N1K and TSP-1.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Methodology:
-
Plate Coating: Thaw basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media. Seed the cells onto the solidified matrix.
-
Treatment: Add this compound or full-length TSP-1 at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Figure 3. Workflow for an in vitro tube formation assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Methodology:
-
Cell Culture and Treatment: Culture target cells (e.g., endothelial cells or cancer cell lines) in appropriate media. Treat the cells with various concentrations of this compound or full-length TSP-1 for a specified duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate coated with the molecule of interest or the effect of the soluble molecule on adhesion to a different substrate.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with either this compound, full-length TSP-1, or a control protein (e.g., fibronectin). Block non-specific binding sites with bovine serum albumin (BSA).
-
Cell Labeling (Optional): Label the cells with a fluorescent dye (e.g., Calcein-AM) for easier quantification.
-
Cell Seeding and Treatment: Seed the cells into the coated wells. If testing the effect of the soluble molecule, pre-incubate the cells with 4N1K or TSP-1 before seeding on a substrate like fibronectin.
-
Incubation: Allow the cells to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. If cells are fluorescently labeled, this can be done using a fluorescence plate reader. Alternatively, cells can be fixed, stained with crystal violet, and the absorbance measured.
Conclusion
The choice between the this compound and full-length thrombospondin-1 depends critically on the research question. Full-length TSP-1 offers the opportunity to study the integrated biological effects of a complex, multi-domain protein that interacts with numerous cellular partners. Its actions are context-dependent and reflect the physiological complexity of this matricellular protein.
The this compound, while initially conceived as a specific CD47 agonist, has been shown to have significant CD47-independent effects. This lack of specificity necessitates careful experimental design, including the use of appropriate controls such as CD47-null cell lines, to accurately interpret results. While it can be a useful tool to probe certain biological processes, researchers must be cognizant of its potential for off-target interactions. For studies aiming to dissect the specific role of the CD47-binding domain of TSP-1, 4N1K may be considered, but for understanding the broader physiological and pathological roles of thrombospondin-1, the full-length protein remains the more biologically relevant choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of thrombospondin-1-derived peptide, 4N1K, in FGF-2-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Expression of thrombospondin-derived this compound-containing proteins in renal cell carcinoma tissues is associated with a decrease in tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CD47 (Cluster of differentiation 47): an anti-phagocytic receptor with a multitude of signaling functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of cell adhesive active sites in the N-terminal domain of thrombospondin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
Navigating CD47 Signaling: A Comparative Guide to Alternatives for the 4N1K Peptide
For researchers, scientists, and drug development professionals studying the critical "don't eat me" signal in immunology and oncology, the 4N1K peptide has long been a staple for investigating CD47-SIRPα interactions. However, the landscape of research tools has evolved, offering a diverse array of alternatives with distinct properties and potential advantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
The interaction between CD47 on the surface of cells and Signal Regulatory Protein Alpha (SIRPα) on myeloid cells is a key immune checkpoint that prevents the phagocytosis of healthy cells. Cancer cells often overexpress CD47 to evade immune surveillance.[1] The this compound, derived from thrombospondin-1, mimics a CD47 binding site and has been instrumental in elucidating this pathway.[2] This guide explores other peptides, monoclonal antibodies, fusion proteins, and small molecules that offer different approaches to modulating and studying CD47 signaling.
Comparative Analysis of 4N1K Alternatives
To facilitate a clear comparison, the following tables summarize the quantitative data available for various alternatives to the this compound. These alternatives are categorized by their molecular type and mechanism of action.
| Molecule | Type | Target | Mechanism of Action | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Key Findings & Remarks |
| 4N1K | Peptide | CD47 | Agonist, induces programmed cell death in some cancer cells.[2] | Data not available in searched results. | Data not available in searched results. | Widely used research tool; its stability can be a limitation.[2] |
| PKHB1 | Peptide | CD47 | Agonist, a serum-stable derivative of 4N1K.[2] | Data not available in searched results. | Data not available in searched results. | Induces caspase-independent and calcium-dependent cell death in leukemic cells.[3][4] |
| Pep-20 | Peptide | CD47 | Antagonist, blocks CD47-SIRPα interaction.[5][6] | 2.91 ± 1.04 µM (Human CD47), 3.63 ± 1.71 µM (Mouse CD47)[1] | 24.56 µM (Human), 12.03 µM (Mouse)[1] | Enhances macrophage-mediated phagocytosis of tumor cells.[5][6] |
| Magrolimab (Hu5F9-G4) | Monoclonal Antibody (IgG4) | CD47 | Antagonist, blocks CD47-SIRPα interaction.[7] | Data not available in searched results. | Data not available in searched results. | Enhances macrophage-mediated phagocytosis of tumor cells.[8][9] Clinical trials have been conducted for various cancers.[10] |
| Lemzoparlimab (TJ011133) | Monoclonal Antibody (IgG4) | CD47 | Antagonist, blocks CD47-SIRPα interaction.[11][12] | EC50 = 0.0163 µg/ml (to immobilized CD47)[13] | IC50 ≈ 0.4557 µg/ml (FACS blocking)[14] | Designed to have minimal binding to red blood cells, potentially reducing hematological toxicity.[11][12] |
| AO-176 | Monoclonal Antibody (IgG2) | CD47 | Antagonist, blocks CD47-SIRPα interaction and induces direct tumor cell killing.[15][16] | EC50 range: 0.84–18 nmol/L (on various cancer cell lines)[14][17] | IC50: 5.1 to 5.7 nmol/L[9] | Shows preferential binding to tumor cells over normal cells and has negligible binding to red blood cells.[15][16] |
| TTI-621 (SIRPα-Fc) | Fusion Protein | CD47 | Decoy receptor, blocks CD47-SIRPα interaction.[18][19] | Data not available in searched results. | Data not available in searched results. | The IgG1 Fc region enhances phagocytosis by engaging activating Fcγ receptors on macrophages.[18][19] |
| RRx-001 | Small Molecule | CD47 & SIRPα | Downregulates expression of both CD47 and SIRPα.[13][20] | Not applicable | Data not available in searched results. | Acts as a dual checkpoint inhibitor.[13][20] The exact percentage of downregulation is not specified in the searched literature. |
| NCGC00138783 | Small Molecule | CD47-SIRPα Interaction | Antagonist, directly blocks the CD47-SIRPα interaction.[7][21] | Data not available in searched results. | 50 µM[7][21] | Identified through high-throughput screening.[22] |
Signaling Pathways and Experimental Overviews
To visually represent the complex biological processes and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CD47-SIRPα Signaling Pathway and Points of Intervention.
References
- 1. Quantification of Phagocytosis Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Magrolimab trial halt highlights uncertainties in anti-CD47 immunotherapy [clinicaltrialsarena.com]
- 3. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The landscape overview of CD47-based immunotherapy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTI-621 (SIRPαFc): A CD47-Blocking Innate Immune Checkpoint Inhibitor with Broad Antitumor Activity and Minimal Erythrocyte Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of Galectins in Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RRx-001, a downregulator of the CD47- SIRPα checkpoint pathway, does not cause anemia or thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lemzoparlimab Biosimilar - Anti-CD47 Antibody (A323536) [antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Model Shows Promise of Magrolimab Plus Venetoclax-Azacitidine in AML | Docwire News [docwirenews.com]
- 16. A pH-dependent anti-CD47 antibody that selectively targets solid tumors and improves therapeutic efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RRx-001 Acts as a Dual Small Molecule Checkpoint Inhibitor by Downregulating CD47 on Cancer Cells and SIRP-α on Monocytes/Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Phase 1b/2 Study of the Anti-CD47 Antibody Magrolimab with Cetuximab in Patients with Colorectal Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Critical role of galectin-3 in phagocytosis by macrophages [jci.org]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of 4N1K and Other TSP-1 Peptides for Researchers
An objective analysis of Thrombospondin-1 derived peptides, their mechanisms, and their therapeutic potential.
Thrombospondin-1 (TSP-1) is a large matricellular glycoprotein that plays a crucial role in regulating a wide array of cellular processes, including angiogenesis, apoptosis, and immune modulation. Its multifaceted nature has led to the development of numerous synthetic peptides derived from its various functional domains. Among these, the 4N1K peptide, derived from the C-terminal domain of TSP-1, has been extensively studied for its biological activities, primarily attributed to its interaction with the CD47 receptor. However, emerging evidence suggests that 4N1K may exert its effects through CD47-independent pathways, prompting a re-evaluation of its specificity and a broader comparison with other TSP-1 derived peptides.
This guide provides a head-to-head comparison of 4N1K with other notable TSP-1 peptides, focusing on their receptor interactions, signaling pathways, and functional outcomes. We present a synthesis of experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate peptide for their specific research needs.
At a Glance: Comparative Overview of TSP-1 Peptides
To facilitate a clear comparison, the following table summarizes the key characteristics and reported biological activities of 4N1K and other TSP-1 derived peptides.
| Peptide | Sequence | Target Receptor(s) | Key Biological Activities | Reported Efficacy (Examples) | Key Considerations |
| 4N1K | KRFYVVMWKK | CD47 (putative), Integrins, Cell surface (non-specific) | Modulates cell adhesion and migration, induces apoptosis in some tumor cells, anti-angiogenic effects.[1][2] | Inhibited FGF-2-induced neovascularization in mouse cornea.[2] Showed anti-tumor effects in a bladder cancer model.[3] | Reports of significant CD47-independent and non-specific binding effects.[4][5][6] |
| PKHB1 | dKRFYVVMWKdK | CD47 (disputed) | Induces T-leukemic cell death. | Reported to induce leukemic cell death efficiently and rapidly. | Functions in a manner that does not appear to involve CD47 as a receptor.[5] |
| 7N3 | FIRVVMYEGKK | CD47 | Inhibits nitric oxide (NO)-stimulated vascular cell responses, increases ROS production.[7][8] | Inhibited VEGF-stimulated VEGFR2 phosphorylation.[8] | Considered a more specific CD47-ligand peptide compared to 4N1K. |
| CD36-binding Peptides (e.g., Hexapeptide) | e.g., N-Ac-CSVTCG-NH2 | CD36 | Anti-angiogenic, inhibits endothelial cell migration, induces endothelial cell apoptosis.[3][1][9][10][11] | A hexapeptide showed an IC50 of 80 µM for inhibiting cell attachment to TSP-1.[3] | Primarily targets the anti-angiogenic pathway mediated by the CD36 receptor. |
| ABT-510 | Ac-Sar-Gly-Val-(D-allo-Ile)-Thr-Nva-Ile-Arg-Pro-NHethyl | CD36 | Anti-angiogenic, induces apoptosis in tumor cells, inhibits tumor growth.[12][13][14][15][16] | Significantly inhibited the growth of human malignant astrocytoma tumors in vivo.[15] Reduced tumor size and ascites in an ovarian cancer model.[12] | A stabilized peptide mimetic that has undergone clinical trials. |
| Type 1 Repeat (TSR) Peptides | Various sequences from TSR domains | CD36 | Anti-angiogenic, inhibit endothelial cell migration.[9][11] | Peptides from the second and third TSR domains of TSP-1 inhibited microvascular endothelial cell migration.[11] | The anti-angiogenic activity of TSP-1 is largely attributed to these domains.[1] |
Signaling Pathways: A Visual Guide
The biological effects of TSP-1 peptides are dictated by the signaling cascades they initiate upon receptor binding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with CD47 and CD36 engagement.
TSP-1/CD47 Signaling Pathway
References
- 1. CD36: a critical anti-angiogenic receptor [imrpress.com]
- 2. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1 Inhibits VEGF Receptor-2 Signaling by Disrupting Its Association with CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization | PLOS One [journals.plos.org]
- 10. CD36 Mediates the In Vitro Inhibitory Effects of Thrombospondin-1 on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Thrombospondin 1 and its mimetic peptide ABT-510 decrease angiogenesis and inflammation in a murine model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABT-510 | ABT510 | peptide mimetic drug of TSP-1 | TSP-1 mimetic | CAS 251579-55-2 | Buy ABT 510 from Supplier InvivoChem [invivochem.com]
- 15. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Validating the Anti-Angiogenic Effect of 4N1K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic peptide 4N1K with other well-established anti-angiogenic agents. It includes a summary of quantitative data from key experimental assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to 4N1K and Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. The peptide 4N1K (KRFYVVMWKK), derived from the C-terminal domain of thrombospondin-1 (TSP-1), has emerged as a potential anti-angiogenic agent.[1] TSP-1 itself is a potent endogenous inhibitor of angiogenesis, exerting its effects by modulating endothelial cell migration, proliferation, and survival. This guide delves into the experimental validation of 4N1K's anti-angiogenic properties and compares its performance with other known inhibitors.
A critical aspect of 4N1K's mechanism of action is its interaction with the cell surface receptor CD47. However, emerging evidence suggests that 4N1K can also elicit biological effects through CD47-independent pathways, a factor that must be considered when evaluating its therapeutic potential.[2][3][4] This guide will address both the CD47-dependent and -independent activities of 4N1K.
Comparative Performance of Anti-Angiogenic Peptides
To objectively assess the anti-angiogenic potential of 4N1K, its performance in key in vitro assays is compared with that of other well-characterized anti-angiogenic peptides, namely Endostatin and Angiostatin. The following tables summarize the available quantitative data from endothelial cell proliferation, migration, and tube formation assays.
Note: Direct quantitative data for 4N1K in these specific in vitro assays is limited in publicly available literature. The data presented for "TSP-1 Derived Peptides" is based on studies of peptides from the same family as 4N1K and may be indicative of its potential activity.
Table 1: Endothelial Cell Proliferation Assay
| Peptide | Organism/Cell Line | Assay Method | Endpoint | Result |
| TSP-1 Derived Peptides | Human Retinal Endothelial Cells | Cell counting after 3 days | % Inhibition | 49% |
| Endostatin | Bovine Capillary Endothelial Cells | Proliferation Assay | IC50 | Not explicitly stated, but inhibits bFGF-stimulated proliferation |
| Angiostatin | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | % Inhibition | Inhibits proliferation |
Table 2: Endothelial Cell Migration Assay
| Peptide | Organism/Cell Line | Assay Method | Endpoint | Result |
| TSP-1 Derived Peptides | Human Retinal Endothelial Cells | Modified Boyden Chamber | % Inhibition | 84% |
| Endostatin | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-induced Migration Assay | IC50 | ~10 pM |
| Angiostatin | Primary Human Microvascular Endothelial Cells | FGF- and VEGF-mediated Migration Assay | % Inhibition | Inhibits migration |
Table 3: Endothelial Cell Tube Formation Assay
| Peptide | Organism/Cell Line | Assay Method | Endpoint | Result |
| 4N1K | Data not available | |||
| Endostatin | Not specified | In vitro tube formation | Qualitative | Inhibits formation of tubules |
| Angiostatin | Human Umbilical Vein Endothelial Cells (HUVEC) | ECMatrix Assay | Qualitative | Inhibited formation of capillary tube network structures |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of anti-angiogenic peptides on the proliferation of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
96-well culture plates
-
Anti-angiogenic peptides (4N1K, Endostatin, Angiostatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent solution (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate for 24 hours.
-
Replace the medium with a fresh medium containing various concentrations of the anti-angiogenic peptides (and a vehicle control).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of detergent solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation compared to the vehicle control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of anti-angiogenic peptides on the chemotactic migration of endothelial cells.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Endothelial cells
-
Serum-free endothelial cell basal medium
-
Chemoattractant (e.g., VEGF or FGF-2)
-
Anti-angiogenic peptides
-
Fixing and staining reagents (e.g., methanol and Giemsa stain)
-
Microscope
Protocol:
-
Coat the underside of the polycarbonate membranes with a chemoattractant and allow it to dry.
-
Place the membranes in the Boyden chamber apparatus.
-
Add serum-free medium containing the chemoattractant to the lower chamber.
-
Resuspend endothelial cells in serum-free medium containing various concentrations of the anti-angiogenic peptides (and a vehicle control).
-
Add the cell suspension to the upper chamber.
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of cell migration compared to the vehicle control.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of anti-angiogenic peptides to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Matrigel or other basement membrane matrix
-
24-well culture plates
-
Endothelial cells
-
Endothelial cell growth medium
-
Anti-angiogenic peptides
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend endothelial cells in growth medium containing various concentrations of the anti-angiogenic peptides (and a vehicle control).
-
Seed the cells onto the solidified Matrigel.
-
Incubate for 6-24 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percentage of inhibition of tube formation compared to the vehicle control.
Signaling Pathways and Mechanisms of Action
4N1K Signaling Pathway
4N1K, as a derivative of TSP-1, is believed to exert its anti-angiogenic effects primarily through the CD47 receptor. Binding of 4N1K to CD47 on endothelial cells can inhibit the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for angiogenesis. This inhibition leads to decreased endothelial cell migration and proliferation. However, it is important to note that some studies have reported CD47-independent effects of 4N1K, suggesting the involvement of other, yet to be fully elucidated, signaling pathways.
Caption: 4N1K's putative signaling pathway.
Experimental Workflow for Validating Anti-Angiogenic Effects
The following diagram illustrates a typical experimental workflow for validating the anti-angiogenic effect of a compound like 4N1K.
References
A Comparative Analysis of 4N1K Peptide's Biological Effects: Unraveling CD47-Dependent and Independent Mechanisms
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of therapeutic candidates is paramount. The peptide 4N1K, derived from thrombospondin-1 (TSP-1), has been a subject of extensive research for its purported role as a CD47 agonist. However, a growing body of evidence suggests that many of its biological effects can occur independently of this receptor. This guide provides a comprehensive comparison of the CD47-dependent and CD47-independent effects of 4N1K, supported by experimental data and detailed methodologies, to aid in the objective evaluation of its therapeutic potential.
The 4N1K peptide (KRFYVVMWKK) was initially identified as a ligand for the integrin-associated protein (IAP), also known as CD47.[1] This interaction was believed to mediate a variety of cellular responses, including cell adhesion, migration, and apoptosis.[2][3] While some studies support a CD47-mediated pathway for 4N1K's actions, particularly in endothelial cells, numerous reports now demonstrate significant biological activity in the absence of CD47, raising questions about its specificity and highlighting the importance of appropriate controls in experimental design.[4][5]
Quantitative Comparison of 4N1K Effects
To provide a clear overview of the dual nature of 4N1K's activity, the following tables summarize key quantitative data from studies investigating its effects in the presence and absence of CD47.
Table 1: Effect of 4N1K on Cell Viability/Death
| Cell Line | CD47 Status | 4N1K Concentration | Observed Effect | Citation |
| Jurkat (T-leukemia) | Wild-Type (WT) | Not specified | Increased cell death | [4] |
| Jurkat (T-leukemia) | CD47-/- | Not specified | Significant cell death, similar to WT | [4] |
| MOLT4 (T-leukemia) | Wild-Type (WT) | Not specified | Increased cell death | [4] |
| MOLT4 (T-leukemia) | CD47-/- | Not specified | Significant cell death, similar to WT | [4] |
| Human Brain Microvascular Endothelial Cells | Wild-Type (WT) | 100 µg/ml | Induced cytotoxic response | [6] |
| Mouse Cerebral Endothelial Cells | Wild-Type (WT) | Not specified (used TSP-1) | Increased cell death | [6][7] |
| Mouse Cerebral Endothelial Cells | CD47 knockout | Not specified (used TSP-1) | Significantly decreased cytotoxicity | [6][7] |
Table 2: Effect of 4N1K on Cell Adhesion and Migration
| Cell Line | CD47 Status | 4N1K Concentration | Observed Effect | Citation |
| Jurkat T-cells | CD47-expressing | High concentrations | Blocked adhesion to fibronectin | [2][5] |
| JinB8 (CD47-deficient Jurkat) | CD47-deficient | High concentrations | Blocked adhesion to fibronectin to a similar extent as CD47-expressing cells | [2][5] |
| Jurkat T-cells | CD47-expressing | Low concentrations | Stimulated cell adhesion to fibronectin | [2][8] |
| JinB8 (CD47-deficient Jurkat) | CD47-deficient | Low concentrations | Stimulated cell adhesion to fibronectin as efficiently as CD47-expressing cells | [2][8] |
| Human Brain Endothelial Cells | Wild-Type (WT) | 100 µg/ml | Suppressed cell migration by almost 50% | [6] |
Signaling Pathways and Mechanisms of Action
The divergent effects of 4N1K can be attributed to its interaction with different cellular components, leading to the activation of distinct signaling cascades.
CD47-Dependent Signaling
In contexts where 4N1K effects are mediated by CD47, the peptide is thought to act as a ligand, initiating a signaling cascade that can influence cell viability and angiogenesis. Ligation of CD47 by its natural ligand, TSP-1, or by mimetic peptides like 4N1K, has been shown to induce cell death in certain cancer cells and negatively affect the function of cerebral endothelial cells.[6][7][9] This can involve the upregulation of adhesion molecules like ICAM-1 and VCAM-1.[6][7] Furthermore, CD47 signaling can suppress angiogenesis by inhibiting endothelial cell migration and tube formation.[6][7] In some systems, CD47 ligation can trigger G-protein signaling and modulate integrin activity.[10]
Caption: CD47-Dependent Signaling Pathway of 4N1K.
CD47-Independent Mechanisms
A significant portion of 4N1K's observed activities appears to be independent of CD47. Studies using CD47-deficient leukemic cell lines have conclusively shown that 4N1K can induce cell death through mechanisms that do not involve this receptor.[4] One proposed mechanism for these off-target effects is the non-specific binding of 4N1K to various cell surface proteins, including those with Ig domains.[4][5] This non-specific interaction is also thought to be responsible for the observed inhibition of cell adhesion to integrin ligands like fibronectin, an effect that occurs equally in cells with and without CD47.[2][5] It has been suggested that 4N1K's hyper-adhesive nature can lead to artifacts in assays that use antibodies as reporters, as the peptide itself can interact with immunoglobulins.[3][5]
Caption: CD47-Independent Effects of 4N1K.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 4N1K's effects.
Cell Viability and Apoptosis Assay
-
Objective: To determine the effect of 4N1K on cell viability and apoptosis.
-
Materials:
-
Cell lines (e.g., Jurkat, MOLT4, endothelial cells) with and without CD47 expression.
-
This compound and control peptide (e.g., 4NGG).
-
Cell culture medium and supplements.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of 4N1K or control peptide for a specified duration (e.g., 24 hours).
-
Harvest cells, including both adherent and floating populations.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[11][12][13]
-
Cell Adhesion Assay
-
Objective: To assess the effect of 4N1K on cell adhesion to an extracellular matrix protein.
-
Materials:
-
Cell lines with and without CD47 expression.
-
This compound and control peptide.
-
96-well plates.
-
Fibronectin or other extracellular matrix proteins.
-
Bovine Serum Albumin (BSA) for blocking.
-
Crystal violet stain.
-
-
Procedure:
-
Coat 96-well plates with fibronectin overnight at 4°C.
-
Wash the plates with PBS and block with BSA for 1 hour at room temperature.
-
Harvest cells and resuspend them in serum-free medium.
-
Incubate cells with different concentrations of 4N1K or control peptide.
-
Seed the pre-treated cells onto the fibronectin-coated wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent cells.[14][15][16]
-
Cell Migration (Wound Healing) Assay
-
Objective: To evaluate the effect of 4N1K on the migratory capacity of cells.
-
Materials:
-
Endothelial cells or other migratory cell types.
-
6-well plates or culture inserts for creating a gap.
-
This compound.
-
Microscope with a camera.
-
-
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a culture insert.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing 4N1K or a vehicle control.
-
Capture images of the gap at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Measure the area of the gap at each time point to quantify the rate of cell migration into the cell-free area.[6][17][18]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]
- 3. The role of interactions between 4N1K and CD47 on integrin activation and integrin-mediated cell adhesion - UBC Library Open Collections [open.library.ubc.ca]
- 4. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Neurovascular Effects of CD47 Signaling: Promotion of Cell Death, Inflammation, and Suppression of Angiogenesis in Brain Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurovascular effects of CD47 signaling: promotion of cell death, inflammation, and suppression of angiogenesis in brain endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for 4N1K Peptide
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. Proper disposal is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. The 4N1K peptide, a bioactive compound with the sequence KRFYVVMWKK, requires careful handling from acquisition to disposal due to its biological activity and the potential hazards of associated materials.[1][2]
While the toxicological properties of many synthetic peptides like 4N1K have not been thoroughly investigated, it is prudent to treat them as potentially hazardous materials.[3] Adherence to institutional and local regulations is paramount.[4] This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound and related waste.
Key Data for this compound Handling
To ensure safe handling and disposal, it is essential to be aware of the peptide's properties. The following table summarizes key quantitative data for 4N1K.
| Property | Value | Citations |
| Molecular Formula | C68H105N17O12S | [2] |
| Molecular Weight | 1384.8 g/mol | [2] |
| Appearance | White, lyophilized solid | [2][5] |
| Purity | Typically ≥95% | [2] |
| Long-Term Storage (Lyophilized) | -20°C or preferably -80°C, with desiccant | [1][5][6][7] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the mandatory procedures for disposing of this compound waste. The overriding principle is that no activity should begin without a clear plan for the disposal of all generated waste.[8]
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste, consult the Material Safety Data Sheet (MSDS) for this compound and any solvents used.[4] Even if believed to be non-hazardous, exercise due care.
-
Primary PPE: Always wear standard laboratory personal protective equipment.
-
Enhanced PPE: For handling bulk powder or in case of a spill, additional protection may be required.
-
Dust respirator or use of a chemical fume hood to avoid inhalation.[9]
-
Step 2: Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal.[10] Never mix incompatible waste streams.
-
Unused or Expired Solid this compound: Treat as solid chemical waste. Do not discard in regular trash.[4]
-
Liquid this compound Waste: This includes peptide solutions, potentially containing buffers or organic solvents like DMSO.[4][6] This waste must be collected as liquid chemical waste. Never pour peptide solutions down the drain.[4][10]
-
Contaminated Labware (Non-Sharps): All materials that have come into contact with this compound are considered contaminated. This includes:
-
Pipette tips
-
Microtubes and vials
-
Gloves
-
Bench paper and wipes
-
Collect these items in a designated, clearly labeled biohazard or peptide waste bin.[4]
-
-
Contaminated Sharps: Needles, syringes, Pasteur pipettes, and broken glass must be disposed of immediately into a rigid, puncture-resistant, and clearly labeled sharps container.[11]
Step 3: Container Selection and Labeling
The choice of container is crucial to prevent leaks and ensure safe transport.
-
Container Type: Use high-density polyethylene or other chemically compatible containers that are rigid and have secure, leak-proof closures.[10][12]
-
Labeling: All waste containers must be accurately and clearly labeled.[8] The label should include:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full name of the chemical(s) (e.g., "this compound Waste," "Methanol," "DMSO")
-
The date accumulation started
-
The specific hazard (e.g., "Toxic," "Flammable")
-
Step 4: Spill and Decontamination Procedures
In the event of a spill, act immediately to contain and clean the area.
-
Alert Personnel: Inform others in the immediate area.
-
Wear Appropriate PPE: Ensure you are wearing gloves, a lab coat, and eye protection.[4] For larger spills, a respirator may be necessary.[9]
-
Contain the Spill:
-
Collect Waste: Place all contaminated cleanup materials into a sealed, labeled container for disposal.[3]
-
Decontaminate: Wash the spill area thoroughly with soap and water or an appropriate detergent solution.[3][4]
Step 5: Storage and Final Disposal
-
Temporary Storage: Store sealed waste containers in a designated, secure area away from general lab traffic.[4][8] This area should be well-ventilated. Use secondary containment, such as a tray, to catch any potential leaks.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and final disposal, which is typically done via incineration.[4][12]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Workflow for the segregation and disposal of this compound waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4N1K Cell binding Domain Adhesive Peptide - 1 mg [anaspec.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. lifetein.com [lifetein.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. danielshealth.com [danielshealth.com]
- 11. research.hawaii.edu [research.hawaii.edu]
- 12. peptiderecon.com [peptiderecon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
